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  • Product: 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
  • CAS: 2365419-32-3

Core Science & Biosynthesis

Foundational

Synthesis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one: A Technical Guide

Abstract This technical guide provides a comprehensive overview of a proposed synthetic route for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolo[3,4-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules. This document details a multi-step synthesis, beginning with the construction of a substituted pyridine core, followed by the formation of the pyrrolidinone ring system and subsequent selective functionalization. Each step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The pyrrolo[3,4-c]pyridine core, an aza-analogue of isoindolinone, is of significant interest due to the diverse pharmacological activities exhibited by its derivatives. This guide outlines a logical and robust synthetic strategy for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, a molecule featuring a sterically demanding N-tert-butyl group and a crucial hydroxyl functionality, which can serve as a handle for further derivatization.

Our proposed synthetic pathway is a four-step sequence, designed for efficiency and adaptability. The strategy hinges on the initial construction of a functionalized pyridine ring, which then serves as the foundation for the subsequent annulation of the pyrrolidinone ring. The key transformations include a Hantzsch-type pyridine synthesis, imide formation, and a chemoselective reduction of a cyclic imide to a hydroxylactam.

Synthetic_Pathway reagents1 Ethyl Acetoacetate (2 eq.) Ammonium Acetate Formaldehyde step1 Step 1: Hantzsch Pyridine Synthesis reagents1->step1 intermediate1 Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate step1->intermediate1 step2 Step 2: Aromatization intermediate1->step2 Oxidation reagents2 Nitric Acid or DDQ reagents2->step2 intermediate2 Diethyl 2,6-dimethylpyridine-3,4-dicarboxylate step2->intermediate2 step3 Step 3: Anhydride Formation intermediate2->step3 reagents3 1. NaOH (hydrolysis) 2. Acetic Anhydride (dehydration) reagents3->step3 intermediate3 2,6-Dimethylpyridine-3,4-dicarboxylic Anhydride step3->intermediate3 step4 Step 4: Imide Formation intermediate3->step4 reagents4 tert-Butylamine reagents4->step4 intermediate4 2-tert-Butyl-6,8-dimethyl-3H-pyrrolo[3,4-c]pyridine-1,3-dione step4->intermediate4 step5 Step 5: Selective Reduction intermediate4->step5 reagents5 Sodium Borohydride (NaBH4) reagents5->step5 final_product 2-tert-Butyl-3-hydroxy-6,8-dimethyl-3H-pyrrolo[3,4-c]pyridin-1-one step5->final_product

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

A Roadmap for Discovery for a Novel Heterocyclic Compound Executive Summary The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic system known to be a constituent in a variety of pharmacologically active agent...

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Author: BenchChem Technical Support Team. Date: March 2026

A Roadmap for Discovery for a Novel Heterocyclic Compound

Executive Summary

The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic system known to be a constituent in a variety of pharmacologically active agents.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, and antitumor properties.[1][3] While the therapeutic potential of this class of compounds is evident, the specific molecule, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one , remains a novel, uncharacterized entity. Its mechanism of action has not been elucidated in the existing scientific literature.

This guide serves as a comprehensive, in-depth roadmap for researchers, scientists, and drug development professionals. It is designed not as a statement of known facts about this specific molecule, but as a strategic and methodological framework for its investigation. As a Senior Application Scientist, the following narrative provides a logical, experience-driven pathway to systematically uncover, validate, and characterize the mechanism of action of this promising new chemical entity, grounded in the established pharmacology of its parent scaffold.

Part 1: Foundational Understanding & Hypothesized Mechanisms of Action

The pyrrolo[3,4-c]pyridine core is an aza-analog of isoindole, presenting a unique arrangement of hydrogen bond donors and acceptors that allows for diverse interactions with biological targets. The known biological activities of its derivatives suggest several high-probability target classes for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

Based on extensive literature precedent for structurally related compounds, we can formulate several primary hypotheses for the mechanism of action. These hypotheses will form the basis of our tiered experimental investigation.

Primary Hypothesized Targets:

  • Protein Kinase Inhibition: The pyrrolopyridine scaffold is a common feature in kinase inhibitors.[1] Specifically, related compounds have been identified as inhibitors of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinases (PI3Ks), both critical nodes in cellular signaling.[1]

    • Syk: A key mediator in the signaling pathways of immune receptors. Inhibition of Syk is a therapeutic strategy for inflammatory diseases and certain cancers.[4]

    • PI3Ks: A family of lipid kinases that regulate crucial cellular processes including proliferation, survival, and metabolism. Their dysregulation is a hallmark of many cancers.[1]

  • G-Protein Coupled Receptor (GPCR) Modulation: Certain pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been identified as agonists for GPR119, a receptor involved in glucose homeostasis and a target for type 2 diabetes.[1][3] The structural features of our compound could allow for interaction with the ligand-binding pockets of various GPCRs.

  • Metabolic Enzyme Inhibition: The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), crucial for NAD+ biosynthesis, has been successfully targeted by 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas.[5] Given the importance of cellular metabolism in numerous disease states, NAMPT inhibition represents a plausible mechanism.[6]

The initial phase of our investigation will therefore focus on screening the compound against these three target classes.

Part 2: A Tiered Experimental Workflow for Mechanism Deconvolution

A logical, phased approach is critical to efficiently and definitively identify the molecular target and mechanism of action. The following workflow is designed to move from broad, high-throughput screening to specific, in-depth characterization.

G cluster_0 Tier 1: Broad Target Class Screening cluster_1 Tier 2: Target Validation & Potency cluster_2 Tier 3: Cellular & Functional Confirmation T1_Kinase General Kinase Panel T2_SYK Syk IC50 Determination T1_Kinase->T2_SYK Hit T2_PI3K PI3K Isoform IC50 T1_Kinase->T2_PI3K Hit T1_GPCR GPCR Agonist/Antagonist Screen T2_GPR119 GPR119 EC50 & Efficacy T1_GPCR->T2_GPR119 Hit T1_Enzyme NAMPT Enzymatic Assay T2_NAMPT NAMPT IC50 Determination T1_Enzyme->T2_NAMPT Hit T3_SYK Cellular Syk Phosphorylation T2_SYK->T3_SYK T3_PI3K p-Akt Western Blot T2_PI3K->T3_PI3K T3_GPR119 Cellular cAMP Assay T2_GPR119->T3_GPR119 T3_NAMPT Cellular NAD+ Depletion & Cell Viability Assay T2_NAMPT->T3_NAMPT

Caption: Tiered experimental workflow for mechanism of action deconvolution.

Tier 1: Broad Target Class Screening

The objective of Tier 1 is to rapidly identify which, if any, of our hypothesized target classes the compound interacts with. This is achieved through high-throughput, often generic, biochemical assays.

Experiment 1A: Kinase Panel Screening

  • Rationale: To broadly assess the compound's potential as a kinase inhibitor. A diverse panel of kinases should be used.

  • Methodology: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Protocol: ADP-Glo™ Kinase Assay (General)

    • Prepare serial dilutions of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one in DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of a specific kinase from the panel (e.g., Syk, PI3Kα, SRC, ABL) diluted in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[2]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be near the Km for each respective kinase.

    • Incubate for 60 minutes at room temperature.[4]

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[8]

    • Measure luminescence using a plate reader.

  • Interpretation: A significant decrease in luminescence in the presence of the compound compared to the vehicle control indicates potential inhibition of that kinase.

Experiment 1B: GPR119 Agonist Screening

  • Rationale: To determine if the compound activates GPR119, a Gs-coupled receptor whose activation leads to an increase in intracellular cyclic AMP (cAMP).[9]

  • Methodology: A cell-based reporter gene assay or a direct cAMP measurement assay (e.g., HTRF or ALPHAscreen) can be used.[1][10]

  • Protocol: HTRF® cAMP Assay

    • Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

    • Detach and resuspend the cells in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

    • Dispense 5 µL of the cell suspension (e.g., 4,000 cells) into a 384-well plate.

    • Add 5 µL of serially diluted 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one or a known GPR119 agonist (positive control).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of d2-labeled cAMP analog followed by 5 µL of europium cryptate-labeled anti-cAMP antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the HTRF signal on a compatible plate reader (excitation at 320-340 nm, dual emission at 665 nm and 620 nm).[11]

  • Interpretation: An increase in intracellular cAMP will lead to a decrease in the HTRF signal. A dose-dependent decrease in the signal suggests agonist activity.

Experiment 1C: NAMPT Enzymatic Inhibition Assay

  • Rationale: To directly measure the inhibitory effect of the compound on the enzymatic activity of NAMPT.

  • Methodology: A coupled-enzyme fluorometric assay is commonly used. NAMPT produces nicotinamide mononucleotide (NMN), which is converted to NAD+. The NAD+ is then used to produce a fluorescent product (NADH).[12]

  • Protocol: Fluorometric NAMPT Assay

    • In a 96-well plate, add diluted recombinant human NAMPT enzyme.[3]

    • Add serially diluted 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one or a known NAMPT inhibitor (e.g., FK866) as a positive control.

    • Pre-incubate for 30 minutes at room temperature.[13]

    • Initiate the reaction by adding a master mix containing Nicotinamide, PRPP, and ATP.[3][13]

    • Incubate at 30°C for 2 hours.[3]

    • Add the detection reagents which include enzymes to convert the NMN product to NAD+ and then to NADH.[12]

    • Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~460 nm).[12][13]

  • Interpretation: A reduction in fluorescence intensity compared to the vehicle control indicates inhibition of NAMPT activity.

Part 3: Target Validation and In-Depth Characterization

If a "hit" is identified in Tier 1, the next phase is to confirm the target and precisely quantify the compound's potency (IC50 for inhibitors, EC50 for agonists). This involves repeating the primary assay with a full dose-response curve.

Quantitative Data Presentation

All dose-response data should be analyzed using a four-parameter logistic model to determine IC50 or EC50 values. Results should be summarized in a clear, tabular format.

Hypothesized Target Assay Type Parameter Result (nM) Positive Control Control Value (nM)
SykHTRF® Kinase AssayIC50[Experimental Value]Staurosporine~10-50[14]
PI3KαADP-Glo™ AssayIC50[Experimental Value]Wortmannin~2-5[15]
GPR119HTRF® cAMP AssayEC50[Experimental Value]AR-231453~20-50[1]
NAMPTFluorometric AssayIC50[Experimental Value]FK866~1-10[13]
Tier 2 & 3: From Biochemical Potency to Cellular Function

Assuming a positive hit, for instance, as a NAMPT inhibitor, the investigation must transition from a purified enzyme system to a cellular context to confirm the mechanism and observe its functional consequences.

Hypothetical Scenario: Compound is a NAMPT Inhibitor

G cluster_0 Cellular NAD+ Biosynthesis Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Cell_Processes Cell Viability, ATP Production, DNA Repair NAD->Cell_Processes Compound 2-tert-Butyl-3-hydroxy- 3H-pyrrolo[3,4-c]pyridin-1-one Compound->NAMPT Inhibition

Caption: Hypothesized signaling pathway for NAMPT inhibition.

Experiment 2A: Cellular NAD+ Depletion Assay

  • Rationale: If the compound inhibits NAMPT, it should lead to a decrease in intracellular NAD+ levels.[6]

  • Methodology: Utilize a commercial NAD/NADH quantification kit on cell lysates after treatment with the compound.

  • Protocol:

    • Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, PC-3) in a 96-well plate.[5]

    • Treat cells with various concentrations of the compound for 24-72 hours.

    • Lyse the cells and use the lysate in a luminescence-based NAD/NADH-Glo™ assay.

    • Measure luminescence, which is proportional to the total NAD+/NADH pool.

  • Interpretation: A dose-dependent decrease in luminescence confirms that the compound is engaging its target and altering cellular metabolism as hypothesized.

Experiment 2B: Cell Viability Assay

  • Rationale: Depletion of NAD+ is expected to impair cell viability and proliferation.[5]

  • Methodology: A standard MTT or CellTiter-Glo® assay can be used to measure metabolic activity as a surrogate for cell viability.

  • Protocol:

    • Seed cancer cells in a 96-well plate.

    • Treat with a dose-response of the compound for 72 hours.

    • Add MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.[3]

    • Measure absorbance or luminescence.

  • Interpretation: A dose-dependent decrease in cell viability would be the expected functional outcome of NAMPT inhibition, thus validating the mechanism of action at a cellular level.

Conclusion

This technical guide outlines a rigorous, multi-tiered strategy to elucidate the mechanism of action for the novel compound 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one. By starting with broad, hypothesis-driven screening based on the known pharmacology of the pyrrolo[3,4-c]pyridine scaffold, and progressing through target validation and cellular functional assays, a researcher can build a comprehensive and defensible understanding of the compound's biological activity. Each experimental choice is grounded in established methodologies, ensuring a self-validating and robust investigative process. This framework provides a clear path from a novel chemical entity to a well-characterized pharmacological agent with a defined mechanism of action.

References

  • Ciszkowski, J., et al. (2020). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Molecules, 25(24), 5896. Available at: [Link][11][14]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link][1][2][3][10][16]

  • Dragovich, P. S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4885. Available at: [Link][5]

  • Yamamoto, N., et al. (2003). Development of a high-throughput fluoroimmunoassay for Syk kinase and Syk kinase inhibitors. Analytical Biochemistry, 315(2), 256-261.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available at: [Link][12][13]

  • EMD Millipore. (n.d.). PI3 Kinase Activity/Inhibitor Assay Kit. Available at: [Link][15]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available at: [Link]

  • Ota, Y., et al. (2011). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. Bioorganic & Medicinal Chemistry Letters, 21(13), 3934-3937. Available at: [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available at: [Link][12][17]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit (384-well). Available at: [Link]

  • Peters, J. U., et al. (2013). Identification of New Potent GPR119 Agonists by Combining Virtual Screening and Combinatorial Chemistry. Journal of Medicinal Chemistry, 56(1), 126-140. Available at: [Link][10]

  • Zhang, M., et al. (2013). High-throughput screening for GPR119 modulators identifies a novel compound with anti-diabetic efficacy in db/db mice. PloS one, 8(5), e63861. Available at: [Link][16]

  • Ladds, G., et al. (2016). GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion. Molecular Endocrinology, 30(6), 665-677. Available at: [Link]

  • Seneviratne, A. M., et al. (2012). A Peptide-Based Biosensor Assay To Detect Intracellular Syk Kinase Activation and Inhibition. Biochemistry, 51(35), 6991-6997. Available at: [Link]

  • Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit. Available at: [Link]

  • Krüger, T., et al. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy. Bioconjugate Chemistry, 33(7), 1279-1289. Available at: [Link]

  • Synapse. (2025). What are the new molecules for NAMPT inhibitors?. Available at: [Link][6]

Sources

Foundational

Pharmacological Profiling and Synthetic Utility of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: The Azalactam Privileged Scaffold In modern medicinal chemistry, the discovery o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Azalactam Privileged Scaffold

In modern medicinal chemistry, the discovery of highly selective kinase inhibitors and epigenetic modulators relies heavily on the design of rigid, hydrogen-bond-capable scaffolds. 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2365419-32-3) represents a highly specialized, privileged building block [1]. While the isolated hemiaminal molecule exhibits baseline intrinsic biological activity, its true value lies in its role as an obligate pharmacophoric precursor.

The bicyclic pyrrolo[3,4-c]pyridine core—an azalactam—mimics the purine ring of ATP, allowing it to anchor deeply within the hinge region of various kinases. The specific functionalization of this molecule (the N-tert-butyl group and the C3-hydroxyl group) provides a precise chemical causality for drug development: it enables the stereoselective synthesis of complex derivatives that exhibit potent activity against targets such as Hematopoietic Progenitor Kinase 1 (HPK1), Lysine-Specific Demethylase 1 (LSD1), and mycobacterial cytochrome bc1 [2, 3].

Mechanistic Grounding: HPK1 Inhibition in Immuno-Oncology

The most prominent contemporary application of the pyrrolo[3,4-c]pyridin-1-one scaffold is the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors [3]. HPK1 (MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the SLP-76 microcluster, where it phosphorylates SLP-76, triggering its degradation and dampening the immune response.

Derivatives synthesized from our title compound act as potent, ATP-competitive inhibitors of HPK1. By cleaving the N-tert-butyl protecting group to reveal the free lactam NH, the molecule forms critical bidentate hydrogen bonds with the Cys94 residue in the HPK1 hinge region. This blockade prevents the inhibitory phosphorylation of SLP-76, thereby hyper-activating T-cells and increasing IL-2 secretion—a highly sought-after mechanism in cancer immunotherapy [2].

HPK1_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 Microcluster TCR->SLP76 Activation HPK1 HPK1 (MAP4K1) SLP76->HPK1 Recruits & Activates AP1 AP-1 / NFAT Activation SLP76->AP1 Downstream Signaling HPK1->SLP76 Inhibitory Phosphorylation Inhibitor Pyrrolo[3,4-c]pyridin-1-one Derivatives Inhibitor->HPK1 Blocks Kinase Activity IL2 IL-2 Secretion AP1->IL2 Gene Transcription

Caption: Mechanism of HPK1 inhibition by pyrrolo[3,4-c]pyridin-1-one derivatives in T-cells.

Quantitative Structure-Activity Relationship (SAR)

The biological efficacy of compounds derived from 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is dictated by the substituents introduced at the C3 position and the pyridine ring. The table below summarizes the quantitative biological data across different therapeutic targets based on recent literature [1, 2, 4].

Table 1: Comparative Biological Activity of Pyrrolo[3,4-c]pyridin-1-one Derivatives

Target / AssayDerivative Modification (from C3/N2 core)Observed IC₅₀ / MICBiological Implication
HPK1 (Kinase) C3-branched amine, N2-deprotected< 100 nMEnhances T-cell activation and IL-2 secretion
Mtb Cytochrome bc1 C1/C3-dione, N2-benzyl substituted0.5 - 2.0 μMDisrupts mycobacterial respiration
LSD1 (Demethylase) C3-aryl substituted< 500 nMAntiproliferative in AML and SCLC models
S. aureus (In vitro) C3-Mannich base functionalization16 - 32 μg/mLModerate antibacterial activity

Self-Validating Experimental Methodologies

To translate the 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one scaffold into biologically active entities, researchers must employ precise synthetic and biochemical protocols. The following methodologies emphasize causality and self-validation.

Protocol A: Diastereoselective Synthesis via N-Acyliminium Intermediate

The C3-hydroxyl group is a hemiaminal that must be activated to functionalize the core. The bulky N-tert-butyl group forces incoming nucleophiles to attack from the less sterically hindered face.

  • Activation: Dissolve 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under argon at -78°C. Add Boron trifluoride etherate (BF₃·OEt₂, 1.2 eq) dropwise to eliminate the hydroxyl group as water, generating the highly electrophilic N-acyliminium ion.

  • Nucleophilic Trapping: Slowly add the desired nucleophile (e.g., an organozinc reagent or electron-rich amine, 1.5 eq). Stir for 2 hours, allowing the reaction to warm to 0°C.

  • Deprotection (Optional but critical for Kinase activity): To remove the N-tert-butyl group and reveal the hinge-binding lactam NH, treat the isolated intermediate with Trifluoroacetic acid (TFA) at 80°C for 12 hours.

  • System Validation: Perform ¹H-NMR and LC-MS at each step. Validation Checkpoint: The disappearance of the hemiaminal proton (~6.0 ppm) and the appearance of the substituted C3 proton confirms successful trapping. Final purity must be >95% via HPLC before biological evaluation.

Protocol B: TR-FRET Assay for HPK1 Inhibition

To evaluate the biological activity of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized due to its high sensitivity and low background interference.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Incubation: Dispense the synthesized pyrrolo[3,4-c]pyridin-1-one derivatives (in a 10-point dose-response curve, starting at 10 μM) into a 384-well plate. Add recombinant human HPK1 enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the apparent K_m for HPK1) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader.

  • System Validation: Calculate the Z'-factor using positive (DMSO vehicle) and negative (100 mM EDTA) controls. Validation Checkpoint: A Z'-factor > 0.6 validates the assay's robustness, ensuring the calculated IC₅₀ values are statistically trustworthy.

Workflow Syn N-Acyliminium Functionalization Enz TR-FRET Kinase Assay Syn->Enz Cell Jurkat IL-2 Secretion Enz->Cell InVivo Syngeneic Mouse Tumor Model Cell->InVivo

Caption: Step-by-step experimental workflow for evaluating HPK1 inhibitor efficacy.

Conclusion

The compound 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is far more than a simple heterocyclic building block; it is a meticulously engineered scaffold designed to overcome the synthetic and pharmacological hurdles of targeted drug discovery. By leveraging the hemiaminal reactivity for precise C3-functionalization and utilizing the azalactam core for robust kinase hinge-binding, researchers can generate highly potent therapeutics. As demonstrated by recent advancements in HPK1 inhibitors for immuno-oncology, mastering the chemistry of this specific scaffold is a critical asset for modern drug development professionals.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. URL:[Link]

  • Pfizer Inc. (2020). 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer. World Intellectual Property Organization, WO2020100027A1.
  • Chia Tai Tianqing Pharmaceutical Group. (2025). Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 161, 108554. URL:[Link]

  • Journal of Medicinal Chemistry. (2016). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. ACS Publications. URL: [Link]

Exploratory

An In-depth Technical Guide to Investigating the Antitumor Potential of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

A Roadmap for Preclinical Evaluation Executive Summary The pyrrolo[3,4-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds, with derivatives demonstrating a broad spectrum of ac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Roadmap for Preclinical Evaluation

Executive Summary

The pyrrolo[3,4-c]pyridine scaffold is a key pharmacophore found in a variety of biologically active compounds, with derivatives demonstrating a broad spectrum of activities including analgesic, antiviral, and notably, antitumor effects.[1][2][3] This guide presents a comprehensive research framework for the preclinical evaluation of a novel derivative, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, as a potential anticancer agent. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features suggest a strong rationale for investigation. This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based progression from theoretical mechanism of action to detailed in vitro and in vivo validation protocols. Our approach is grounded in established methodologies for anticancer drug discovery, ensuring scientific rigor and a self-validating experimental workflow.

Introduction: The Rationale for Investigating Pyrrolo[3,4-c]pyridine Derivatives in Oncology

The pyrrolopyridine core is a recurring motif in compounds with demonstrated pharmacological activity.[1][2] Notably, drugs incorporating a pyrrolopyridine scaffold, such as Vemurafenib, are utilized in anticancer therapy.[1] The broader class of pyrrolo[3,4-c]pyridine derivatives has shown promise in preliminary studies for their antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3] For instance, certain derivatives have exhibited moderate cytotoxicity against ovarian cancer cell lines.[1] This existing body of evidence provides a strong impetus for the synthesis and evaluation of novel analogs, such as 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one. The introduction of a tert-butyl group may enhance metabolic stability and cell permeability, while the hydroxyl group could be critical for forming key interactions with a biological target.

Postulated Mechanism of Action: A Kinase Inhibition Hypothesis

Many small-molecule anticancer drugs function by inhibiting protein kinases, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.[4][5] Pyrrole and pyrrolopyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, including EGFR and VEGFR.[4][6] Given the structural similarities, it is hypothesized that 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one may exert its antitumor effects through the inhibition of one or more critical oncogenic kinases. The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways essential for tumor growth and survival.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Survival Cell Survival Transcription_Factor->Survival Compound 2-tert-Butyl-3-hydroxy- 3H-pyrrolo[3,4-c]pyridin-1-one Compound->Kinase_A Inhibits

Caption: Postulated mechanism of action via kinase inhibition.

Synthesis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

The synthesis of pyrrolo[3,4-c]pyridine-1,3-diones has been approached through various methods, including the annulation of a pyrrole or pyridine ring, or the tandem closure of both rings.[7] A plausible synthetic route for the target compound would likely involve a multi-step process starting from a substituted pyridine precursor, followed by the construction of the fused pyrrole ring system. The introduction of the tert-butyl and hydroxyl groups would be key steps requiring careful consideration of protecting group strategies to ensure regioselectivity and yield.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A systematic, tiered approach is essential for the preclinical evaluation of a novel anticancer compound.[8] This workflow is designed to first establish cytotoxic activity and then to elucidate the mechanism of action, culminating in in vivo efficacy studies.

Preclinical_Evaluation_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening Phase 1: In Vitro Screening Start->In_Vitro_Screening Mechanism_of_Action Phase 2: Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies Phase 3: In Vivo Efficacy and Toxicology Mechanism_of_Action->In_Vivo_Studies End Decision Point: Advance to Clinical Trials? In_Vivo_Studies->End

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Introduction & Mechanistic Rationale The compound 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2365419-32-3) is a highly specialized azaisoindolinone building block. It has gained significant prominence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2365419-32-3) is a highly specialized azaisoindolinone building block. It has gained significant prominence in medicinal chemistry, particularly in the structural design of 1 utilized in cancer immunotherapy[1][2]. The pyrrolo[3,4-c]pyridine core acts as a critical pharmacophore, providing essential hydrogen-bonding interactions within the kinase hinge region. Meanwhile, the hydroxylactam (hemiaminal) moiety at the C3 position serves as a versatile synthetic handle for downstream functionalization, such as nucleophilic substitution or further reduction[3].

The synthesis of this building block relies on a robust two-step sequence:

  • Dehydrative Imidation: Pyridine-3,4-dicarboxylic anhydride is condensed with tert-butylamine to form an intermediate N-tert-butyl imide.

  • Regioselective Hydride Reduction: The asymmetric imide undergoes a controlled, low-temperature reduction using sodium borohydride (NaBH₄)[3].

Understanding the causality of these steps is critical. The reduction of asymmetric imides is governed by the relative electrophilicity of the carbonyls. In the pyrrolo[3,4-c]pyridine system, strict temperature control and the use of a protic solvent (methanol) are mandatory to trap the tetrahedral alkoxide intermediate as a stable hemiaminal, preventing over-reduction to a fully deoxygenated lactam or ring-opened amino alcohol[3].

Experimental Workflow

Workflow A Pyridine-3,4-dicarboxylic anhydride B Imidation (t-BuNH2, AcOH, Reflux) A->B C 2-tert-Butyl-1H-pyrrolo [3,4-c]pyridine-1,3-dione B->C D Partial Reduction (NaBH4, MeOH, -20°C) C->D E 2-tert-Butyl-3-hydroxy-3H- pyrrolo[3,4-c]pyridin-1-one D->E

Synthetic workflow for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

Detailed Step-by-Step Protocols

Step 1: Synthesis of 2-tert-Butyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
  • Objective: Construct the N-tert-butyl imide core via dehydrative cyclization.

  • Causality & Insights: The initial reaction between the anhydride and the sterically hindered tert-butylamine forms an open-chain amic acid. Glacial acetic acid serves a dual purpose here: it acts as a solvent that solvates the polar intermediate and provides the necessary acidic protons to catalyze the intramolecular cyclization and subsequent elimination of water at elevated temperatures.

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend pyridine-3,4-dicarboxylic anhydride (10.0 g, 67.1 mmol) in glacial acetic acid (100 mL).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add tert-butylamine (8.5 mL, 80.5 mmol, 1.2 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The opaque suspension will transition into a clear, yellowish solution as the amic acid intermediate forms. A mild exotherm should be observed.

  • Cyclization: Heat the reaction mixture to a gentle reflux (120 °C) for 16 hours.

  • In-Process Monitoring: Monitor the reaction progress via LC-MS.

    • Self-Validation Checkpoint: The target mass [M+H]⁺ = 205.1 must be the dominant peak. The complete disappearance of the amic acid intermediate ([M+H]⁺ = 223.1) validates the end of the reaction.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the acetic acid. Carefully neutralize the sticky residue with saturated aqueous NaHCO₃ (until pH ~8) and extract with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 70:30) to yield the pure imide as a crystalline white solid.

Step 2: Partial Reduction to 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
  • Objective: Regioselective reduction of one imide carbonyl to the hydroxylactam.

  • Causality & Insights: The use of NaBH₄ in methanol at sub-zero temperatures (-20 °C) is a highly deliberate choice. At higher temperatures, NaBH₄ can cause the newly formed hemiaminal to collapse into an iminium ion, leading to over-reduction. Methanol is critical because it rapidly protonates the tetrahedral alkoxide intermediate formed after hydride attack, stabilizing the hemiaminal state[3].

Protocol:

  • Setup: Dissolve 2-tert-butyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5.0 g, 24.5 mmol) in anhydrous methanol (75 mL) under a dry nitrogen atmosphere.

  • Cooling: Chill the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Reduction: Add NaBH₄ (1.1 g, 29.4 mmol, 1.2 equiv) in small, controlled portions over 30 minutes, ensuring the internal temperature remains below -15 °C.

    • Self-Validation Checkpoint: Vigorous effervescence (H₂ gas evolution) will occur upon each addition. A steady addition rate prevents thermal runaway and preserves regioselectivity.

  • Quenching: Stir for an additional 2 hours at -20 °C. Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

    • Insight: The mild acidity of NH₄Cl neutralizes excess borohydride without triggering the acid-catalyzed dehydration of the sensitive hydroxylactam product.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the remaining aqueous residue with dichloromethane (3 × 50 mL).

  • Purification & Isolation: Dry the combined organics over Na₂SO₄ and concentrate. The crude product will contain a mixture of the 1-hydroxy and 3-hydroxy regioisomers. Separate the desired 3-hydroxy isomer using silica gel column chromatography (DCM/MeOH gradient 98:2 to 90:10).

    • Self-Validation Checkpoint: The 3-hydroxy isomer typically elutes slightly later than the 1-hydroxy isomer due to stronger hydrogen bonding interactions with the silica stationary phase.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the expected quantitative yields and key analytical markers for both steps are summarized below.

CompoundStepYield (%)Reaction Time (h)Expected Mass[M+H]⁺Key ¹H NMR Shifts (ppm, CDCl₃)
2-tert-Butyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione 175–8216.0205.11.65 (s, 9H, t-Bu), 7.80 (d, 1H, Ar-H), 8.95 (d, 1H, Ar-H), 9.10 (s, 1H, Ar-H)
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one 255–652.5207.11.55 (s, 9H, t-Bu), 5.85 (s, 1H, CH-OH ), 7.65 (d, 1H, Ar-H), 8.70 (d, 1H, Ar-H), 8.85 (s, 1H, Ar-H)

Mechanistic Pathway

Mechanism M1 Imide Carbonyl (C3) M2 Nucleophilic Attack by [BH4]- M1->M2 M3 Tetrahedral Intermediate (Alkoxide) M2->M3 M4 Protonation (MeOH) M3->M4 M5 Hemiaminal (Hydroxylactam) Formation M4->M5

Hydride reduction mechanism of the imide carbonyl to form the hydroxylactam.

Troubleshooting & Optimization

  • Over-Reduction: If LC-MS analysis indicates the presence of the fully reduced lactam ([M+H]⁺ = 191.1), the reduction is proceeding too aggressively. To mitigate this, lower the reduction temperature to -78 °C and utilize a THF/MeOH (1:1) solvent mixture to attenuate the reactivity of the NaBH₄ reagent.

  • Regioisomer Resolution: The 1-hydroxy and 3-hydroxy isomers possess highly similar retention factors (Rf). If standard silica gel chromatography is insufficient for baseline resolution, utilize preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Structural assignment of the isolated isomers must be definitively confirmed via 2D NMR (NOESY/ROESY), specifically identifying through-space correlations between the tert-butyl protons and the hemiaminal CH proton[3].

References

  • Liu, B., et al. (2025). Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry.1

  • US Patent 11142525B2 (2021). Azalactam compounds as HPK1 inhibitors. Google Patents. 2

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. (2016). Chemistry of Heterocyclic Compounds. 3

Sources

Application

A Multi-Modal Chromatographic Strategy for the Purification of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

An Application Guide Abstract This guide provides a detailed examination of chromatographic methods for the purification of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, a heterocyclic scaffold of interest in me...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This guide provides a detailed examination of chromatographic methods for the purification of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development.[1] The unique physicochemical properties of this molecule—possessing both a bulky, non-polar tert-butyl group and polar hydroxyl and lactam functionalities—present specific challenges for achieving high purity. This document outlines field-proven protocols for Flash Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Supercritical Fluid Chromatography (SFC), designed to guide researchers from initial crude purification to final high-purity polishing. The causality behind methodological choices is explained to empower scientists to adapt these protocols to similar molecules.

Introduction and Molecule Analysis

The pyrrolo[3,4-c]pyridine core is a significant scaffold in the development of novel therapeutics, with derivatives showing a broad spectrum of biological activities, including analgesic and sedative properties.[1][2] The target molecule, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, combines features that complicate purification:

  • Polar Core: The hydroxyl (-OH) group and the pyridinone ring system are polar and capable of hydrogen bonding, which can lead to strong interactions with polar stationary phases like silica gel.

  • Non-Polar Moiety: The N-tert-butyl group adds significant lipophilicity.

  • Amphipathic Nature: This combination results in an intermediate polarity, making the molecule potentially soluble in a range of solvents but challenging to separate from polar and non-polar impurities.

  • Potential for Instability: The hydroxy-lactam functionality may be sensitive to highly acidic or basic conditions, necessitating careful selection of mobile phase modifiers and stationary phases.[3]

Predicted Physicochemical Properties

A precise experimental determination of properties is ideal. However, based on its structure, we can predict key parameters that inform our chromatographic strategy. These predictions are essential for initial method development.

PropertyPredicted Value/CharacteristicImplication for Chromatography
Molecular Weight ~220.25 g/mol Suitable for all standard chromatography techniques.
Polar Surface Area (TPSA) ~60-80 ŲIndicates significant polarity, suggesting good interaction with polar stationary phases and requiring polar solvents for elution.
logP (Octanol-Water Partition) ~1.5 - 2.0Highlights the molecule's intermediate polarity; it is neither extremely water-soluble nor extremely lipid-soluble.
Hydrogen Bond Donors 1 (from -OH)Can lead to peak tailing on acidic silica; may require mobile phase modifiers.
Hydrogen Bond Acceptors 3 (N-pyridine, C=O, -OH)Strong interaction with protic solvents and polar stationary phases.

Strategic Approach to Purification

The optimal purification strategy depends on the desired scale, purity requirements, and the nature of the impurities. A multi-step approach is often the most effective. The following diagram outlines a logical workflow for purifying the target compound.

purification_workflow start Crude Reaction Mixture flash Step 1: Flash Chromatography (Bulk Purification) start->flash purity_check1 Purity Check (LC-MS, NMR) flash->purity_check1 hplc Step 2: Prep RP-HPLC (High-Purity Polishing) purity_check1->hplc Purity < 98% sfc Alternative Step 2: Prep SFC (Green, Fast Polishing) purity_check1->sfc Purity < 98% & HPLC Alternative end Pure Compound (>98%) purity_check1->end Purity ≥ 98% purity_check2 Final Purity Analysis hplc->purity_check2 sfc->purity_check2 purity_check2->end

Caption: A decision workflow for the purification of the target compound.

Protocol 1: Normal-Phase Flash Chromatography

Flash chromatography is the primary choice for the initial, bulk purification of the crude reaction mixture to remove major impurities.[3] The goal is to rapidly obtain material of >90-95% purity.

Principle

Normal-phase chromatography separates compounds based on their polarity. The stationary phase (silica gel) is polar, and the mobile phase is non-polar. Polar compounds, like our target molecule, adsorb more strongly to the silica and elute later than non-polar impurities.[4] Elution is achieved by increasing the polarity of the mobile phase.[3]

Step-by-Step Protocol

A. Method Development using Thin-Layer Chromatography (TLC)

  • Objective: Identify a solvent system where the target compound has an Rf value between 0.15 and 0.40.[5] This range provides a good balance between resolution and run time.

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a non-polar solvent and gradually add a polar co-solvent.

  • Recommended Solvent Systems to Screen:

SystemRatio (v/v)PolarityComments
Hexane : Ethyl Acetate9:1 -> 1:1Low to MediumA standard starting point for many organic compounds.[6]
Dichloromethane : Methanol99:1 -> 9:1Medium to HighExcellent for more polar compounds that show low mobility in Hex/EtOAc.[5][6]
Ethyl Acetate : Methanol99:1 -> 95:5Medium to HighA good alternative if dichloromethane is not desired.

B. Column Preparation and Elution

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is typically sufficient. If the compound shows instability on silica, consider using deactivated (neutral) silica or alumina.[3][6]

  • Sample Loading:

    • Liquid Loading: If the crude material is fully soluble in a small volume of the initial mobile phase (or a weaker solvent like dichloromethane), it can be loaded directly onto the column.[7]

    • Dry Loading (Recommended): If solubility is poor or if a strong solvent is used for dissolution, dry loading is superior.[4][5] Dissolve the crude product in a volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Load this powder onto the top of the column.

  • Elution Profile: A linear gradient is generally more efficient than an isocratic elution for complex mixtures.[7]

    • Start with a mobile phase composition that results in a low Rf for your compound (e.g., Rf < 0.1).[3]

    • Program a linear gradient over 10-12 column volumes (CV) to a final mobile phase composition that gives an Rf > 0.6.

    • Hold at the final composition for 2-3 CV to elute all components.

  • Fraction Collection: Collect fractions based on UV detection (typically 254 nm and 280 nm for aromatic heterocycles) and analyze by TLC to pool the pure fractions.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For applications requiring >98% purity, such as in vitro assays or reference standard generation, a final polishing step with preparative RP-HPLC is necessary.[8]

Principle

In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar. Non-polar compounds are retained longer. Our target molecule, with its tert-butyl group, will have sufficient retention on a C18 column, while its polar core ensures it will elute with a reasonable amount of organic modifier.

hplc_workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale a1 Screen Columns (C18, Phenyl-Hexyl) a2 Optimize Mobile Phase (ACN vs. MeOH, pH) a1->a2 a3 Determine Retention Time a2->a3 p1 Scale-Up Calculation (Flow Rate, Gradient) a3->p1 Transfer Method p2 Load Sample & Run p1->p2 p3 Collect Fractions p2->p3

Caption: Workflow from analytical method development to preparative HPLC.

Step-by-Step Protocol

A. Analytical Method Development

  • Column: Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% FA or TFA in Acetonitrile (ACN) or Methanol (MeOH).

    • Insight: Formic acid is MS-compatible and generally provides good peak shape for nitrogen-containing compounds.[9][10] TFA can offer sharper peaks but is difficult to remove during product isolation.

  • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution conditions.

  • Optimization: Adjust the gradient slope around the elution point of your target compound to maximize resolution from nearby impurities.

B. Scaling to Preparative Purification

  • Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the optimized analytical column (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate and Gradient Scaling:

    • Adjust the flow rate based on the column cross-sectional area: Prep Flow Rate = Analytical Flow Rate × (Prep Column Radius² / Analytical Column Radius²).

    • Keep the gradient time the same to maintain resolution.

  • Sample Preparation and Loading:

    • Dissolve the sample from the flash chromatography step in a minimal amount of a solvent like DMSO or DMF. Dimethyl sulfoxide (DMSO) is often an excellent choice for solubilizing samples for SFC and HPLC purification.

    • Ensure the sample is fully dissolved and filtered before injection.

    • Do not overload the column. A typical loading for a 21.2 mm ID column is 50-150 mg per injection, depending on separation difficulty.

  • Fraction Collection and Product Isolation:

    • Collect fractions based on the UV chromatogram.

    • Confirm the purity of fractions by analytical LC-MS.

    • Combine pure fractions, remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase. It is an excellent, "greener" alternative to NP-HPLC for purifying polar molecules, offering high speed and efficiency.[11] It is particularly well-suited for the analysis and purification of nitrogen-containing heterocyclic compounds.[12][13]

Principle

SFC leverages the properties of a supercritical fluid (typically CO₂), which has liquid-like solvating power and gas-like viscosity. This low viscosity allows for very fast flow rates without generating high backpressure. Separation selectivity is controlled by adding a small amount of an organic co-solvent (modifier), such as methanol, and by the choice of stationary phase.

Step-by-Step Protocol

A. Method Development

  • Column Screening: A variety of stationary phases can be used. For a polar molecule like the target, common choices include:

    • Diol, Cyano (CN), or 2-Ethylpyridine (2-EP) columns.

    • Chiral columns are also often used for achiral separations in SFC due to their unique selectivities.

  • Co-solvent Selection: Methanol is the most common co-solvent. Ethanol or isopropanol can also be used to alter selectivity.

  • Additive: For basic compounds, adding a small amount of an amine (e.g., 0.2% diethylamine) to the co-solvent can dramatically improve peak shape. For our hydroxy-lactam, which may have some acidic character, a neutral or acidic additive might be screened, but often basic additives work well for most nitrogen heterocycles.

  • Screening Conditions:

    • Typical Gradient: 5% to 40% co-solvent over 5-7 minutes.

    • Back Pressure: 120-150 bar.

    • Temperature: 40 °C.[12]

B. Preparative SFC

  • Scaling: Similar to HPLC, the method is scaled geometrically to a larger diameter column. Due to the low viscosity, flow rates are much higher than in HPLC.

  • Sample Preparation: Dissolve the sample in a suitable solvent. Methanol is a good first choice. If solubility is an issue, a stronger solvent like DMSO can be used, but injection volumes should be kept small to avoid peak distortion.

  • Purification and Collection: The run is performed on the preparative SFC system. Fractions are collected via a cyclone separator, which depressurizes the mobile phase, causing the CO₂ to become a gas and vent away, while the compound and co-solvent are collected as a liquid.

  • Product Isolation: The collected fractions (compound dissolved in the co-solvent) are simply evaporated to yield the final product. This is significantly faster and uses less energy than removing water after RP-HPLC.

Comparison of High-Purity Techniques
FeaturePreparative RP-HPLCPreparative SFC
Principle Reversed-PhaseNormal-Phase
Primary Mobile Phase WaterSupercritical CO₂
Organic Solvent Use HighLow
Run Time SlowerFaster (3-5x)
Product Isolation Evaporation + LyophilizationSimple Evaporation
Best For Broad range of polaritiesPolar, chiral, and achiral compounds

Summary and Recommendations

The purification of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is best achieved through a staged approach.

  • Initial Cleanup: Use Normal-Phase Flash Chromatography with a Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient to rapidly remove the bulk of impurities from the crude reaction mixture.

  • High-Purity Polishing: For material requiring >98% purity, both Preparative RP-HPLC and Preparative SFC are excellent choices.

    • RP-HPLC is a universally available and robust technique. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a reliable starting point.

    • SFC offers significant advantages in speed and reduced solvent consumption, making it a more sustainable and efficient option if the instrumentation is available. Its normal-phase character provides an orthogonal separation mechanism to RP-HPLC, which can be highly effective for removing difficult impurities.

By understanding the physicochemical nature of the target molecule and applying these structured chromatographic protocols, researchers can confidently and efficiently achieve the desired level of purity for their downstream applications.

References

  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. Available at: [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Available at: [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Available at: [Link]

  • Kravchenko, D. V., et al. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. Available at: [Link]

  • University of Rochester. Flash Column Chromatography. Available at: [Link]

  • Liu, J., et al. (2019). Chaotropic Effects in Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at Preparative Scale. ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. Available at: [Link]

  • Racioppi, A., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC. Available at: [Link]

  • Williams, D. R., & Lawton, M. R. (2015). General methods for flash chromatography using disposable columns. PMC. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • Reddy, T. R., et al. (2012). An Efficient Synthesis of Pyrrolo[2,3,4-kl]acridin-1-one Derivatives Catalyzed by l-Proline. ACS Publications. Available at: [Link]

  • TDEC. Physicochemical Properties. Available at: [Link]

  • Tomilin, D. N., et al. (2021). Supercritical Fluid Chromatography–Mass-Spectrometry of Nitrogen-Containing Compounds: Atmospheric Pressure Ionization. ResearchGate. Available at: [Link]

  • Novikova, A. S., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Novikova, A. S., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Szkatuła, D., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Gaponova, I. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. Available at: [Link]

  • Google Patents. (2018). Method for the purification of tertiary butyl hydroquinone.
  • Wang, T., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available at: [Link]

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • Gąsiorowska, J., et al. (2011). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: A Framework for Developing Biochemical and Cell-Based Assays for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Abstract The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties, including analgesic, anti-diabetic, and antitum...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties, including analgesic, anti-diabetic, and antitumor activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel derivative, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one . Due to its structural features, we hypothesize a potential role as a modulator of the DNA Damage Response (DDR) pathway, a critical network for maintaining genomic integrity and a prime target for anti-cancer therapies.[3][4] Specifically, we will outline a strategic, multi-tiered approach to developing assays to investigate its potential activity as an inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, key players in DNA repair.[5][6] This guide provides not just procedural steps, but the underlying scientific rationale for assay selection, detailed protocols for both biochemical and cell-based assays, and a framework for data interpretation.

Foundational Strategy: From Direct Target to Cellular Function

Effective characterization of a novel compound requires a logical progression from controlled, in-vitro systems to more complex, physiologically relevant cellular models.[7][8] Our approach is designed to first confirm direct interaction with the putative target and then validate its functional consequences within a living cell.

The cornerstone of this process is the development of robust and reliable assays.[9] Key considerations include defining the biological objective, selecting a compatible detection method (e.g., luminescence, fluorescence), optimizing all components, and validating assay performance.[9]

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation a Hypothesized Target (e.g., PARP1 Enzyme) b Biochemical Assay Development (Enzyme Activity) a->b c Determine Direct Inhibition (Calculate IC50) b->c d Mechanism of Action Study (e.g., PARP Trapping) c->d e Select Relevant Cell Line (e.g., BRCA-deficient cancer cells) c->e Proceed if potent inhibition is observed f Cell-Based Target Engagement (Confirm compound enters cells and binds target) e->f g Measure Downstream Effects (e.g., DNA Damage, Apoptosis) f->g h Assess Functional Outcomes (Cell Viability, Synthetic Lethality) g->h

Figure 1: A high-level workflow for characterizing a novel compound, from direct biochemical assays to cellular validation.

Biochemical Assays: Quantifying Direct PARP1 Inhibition

Biochemical assays are fundamental for determining if a compound directly interacts with and inhibits its purified target enzyme in a controlled, cell-free environment.[7] For PARP1, activity is typically measured by its consumption of the substrate NAD+ to form Poly (ADP-ribose) (PAR) chains on acceptor proteins like histones.[10]

Assay Format Selection

Several robust formats exist for measuring PARP activity, each with distinct advantages.

Assay FormatPrincipleAdvantagesDisadvantages
Chemiluminescent ELISA Histones are coated on a plate. PARP1 activity leads to the addition of biotinylated-NAD+, which is detected with Streptavidin-HRP and a chemiluminescent substrate.[11][12][13]High sensitivity, well-established, dynamic range.Requires multiple wash steps, which can introduce variability.[10]
Fluorescence Polarization (FP) Measures the binding of PARP1 to a fluorescently labeled DNA oligonucleotide. Inhibition of PARP1 auto-ribosylation "traps" the enzyme on the DNA, increasing the FP signal.[11][14][15]Homogeneous ("mix-and-read") format, ideal for HTS, provides mechanistic insight into PARP trapping.[14]Requires a plate reader with FP capabilities.
NAD+ Depletion Measures the amount of NAD+ remaining after the PARP reaction. This is often coupled to a second enzymatic reaction that generates a fluorescent or luminescent signal from NAD+.[16][17]Homogeneous format, cost-effective alternative to ELISA kits.[10]Indirect measurement of PARP activity.

For initial characterization, the Chemiluminescent ELISA provides a direct and highly sensitive readout of enzymatic activity. To investigate a key mechanistic feature of many successful clinical PARP inhibitors, the Fluorescence Polarization PARP Trapping Assay is indispensable.[14][15]

Protocol 1: Chemiluminescent PARP1 Activity Assay

This protocol is adapted from standard commercially available kits and measures the poly-ADP-ribosylation of histones.[12][13] The intensity of the chemiluminescent signal is directly proportional to PARP1 activity.

Protocol1_Workflow step1 1. Coat Plate Add 50 µL of 1x histone mixture to each well of a 96-well plate. Incubate overnight at 4°C. step2 2. Wash & Block Wash 3x with PBST. Block with 200 µL Blocking Buffer for 90 min at RT. step1->step2 step3 3. Add Reagents Add Test Compound, Positive Control (e.g., Olaparib), and Vehicle Control (DMSO). step2->step3 step4 4. Initiate Reaction Add 25 µL Master Mix (Buffer, Biotinylated-NAD+, Activated DNA) followed by 20 µL of diluted PARP1 enzyme. step3->step4 step5 5. Incubate Incubate for 1 hour at room temperature. step4->step5 step6 6. Detect Wash 3x with PBST. Add 50 µL of diluted Streptavidin-HRP. Incubate 30 min at RT. step5->step6 step7 7. Read Signal Wash 3x with PBST. Add 50 µL of chemiluminescent substrate and immediately read luminescence. step6->step7

Figure 2: Step-by-step workflow for the chemiluminescent PARP1 activity assay.

Reagents and Materials:

ComponentExample Concentration/SupplierPurpose
Purified Human PARP1BPS Bioscience #80501Enzyme source
Histone-Coated 96-well PlateBPS Bioscience #80600Substrate for PARP1
Biotinylated NAD+BPS Bioscience #80581PARP1 substrate for detection
Activated DNABPS Bioscience #80582Co-factor for PARP1 activation
Streptavidin-HRPStandard lab supplierBinds to biotin for signal generation
Chemiluminescent SubstrateStandard lab supplierGenerates light upon reaction with HRP
OlaparibStandard lab supplierPositive control inhibitor
Test CompoundUser-supplied2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Detailed Steps:

  • Plate Preparation: Prepare a histone-coated plate as per the manufacturer's instructions or by incubating wells with a histone mixture (e.g., 50 µg/mL) overnight at 4°C.[13] Wash the plate three times with 200 µL of PBST (1x PBS + 0.05% Tween 20). Block wells with 200 µL of a suitable blocking buffer for 90 minutes at room temperature.[13]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare dilutions of a known PARP inhibitor (e.g., Olaparib) as a positive control, and a vehicle control (e.g., 0.1% DMSO).

  • Reaction Setup:

    • To each well, add 5 µL of the diluted test compound, control inhibitor, or vehicle.

    • Prepare a Master Mix containing PARP assay buffer, biotinylated-NAD+, and activated DNA.[13] Add 25 µL of this Master Mix to each well.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme (e.g., to a final concentration of 1 nM) to all wells except the "Blank".[13]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[13]

    • Wash the plate thoroughly three times with PBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well.

  • Data Acquisition: Immediately read the plate on a luminometer. The relative light units (RLU) are proportional to PARP1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[18]

Protocol 2: PARP1 Trapping Assay using Fluorescence Polarization (FP)

This homogeneous assay measures the ability of an inhibitor to "trap" PARP1 on damaged DNA.[14] Trapping is a clinically important mechanism of action.[14] The assay relies on a fluorescently labeled DNA oligonucleotide. When PARP1 binds, the large complex tumbles slowly in solution, resulting in high fluorescence polarization. Upon auto-ribosylation, PARP1 dissociates, and the small DNA probe tumbles rapidly, leading to low polarization. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.[14][15]

Figure 3: Principle of the Fluorescence Polarization (FP) PARP Trapping Assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound and control inhibitors (e.g., Talazoparib, a potent trapper) in PARPtrap™ assay buffer.

    • Thaw the fluorescent-labeled oligonucleotide duplex and purified PARP1 enzyme on ice. Dilute them to the working concentrations recommended by the manufacturer.

  • Reaction Setup (96-well black plate):

    • Add 50 µL of diluted PARP1 enzyme to each well.

    • Add 25 µL of the diluted test compound, control inhibitor, or vehicle.

    • Initiate the reaction by adding 25 µL of the fluorescent-labeled oligonucleotide duplex.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader capable of FP measurements. The G-factor correction should be used for accurate measurements.[14]

  • Data Analysis: The increase in FP signal is proportional to the trapping activity of the compound. Plot the FP signal (in mP units) against the log of the compound concentration and fit the data to determine the EC50 for trapping.

Cell-Based Assays: Validating Activity in a Biological Context

After confirming direct biochemical activity, it is crucial to determine if the compound is active in a cellular environment.[7] Cell-based assays can measure cell permeability, target engagement, and downstream functional consequences. The DNA Damage Response (DDR) is an intricate network, and PARP inhibition is expected to cause specific cellular phenotypes.[3][4]

Protocol 3: Quantifying DNA Damage via γH2AX Foci Formation

PARP inhibitors prevent the efficient repair of single-strand DNA breaks. During DNA replication, these persistent breaks are converted into more cytotoxic double-strand breaks (DSBs).[19] A key early event in the cellular response to DSBs is the phosphorylation of histone variant H2AX at serine 139, creating γH2AX.[19] These γH2AX molecules accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[3][19][20]

DDR_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication DNA Replication Fork DNA_SSB->Replication If repair is inhibited Repair SSB Repair PARP1->Repair Test_Compound Test Compound (PARP Inhibitor) Test_Compound->PARP1 Inhibits DNA_DSB Replication Fork Collapse DNA Double-Strand Break (DSB) Replication->DNA_DSB If repair is inhibited ATM_ATR ATM/ATR Kinase Activation DNA_DSB->ATM_ATR gH2AX H2AX Phosphorylation (γH2AX Foci Formation) ATM_ATR->gH2AX

Figure 4: Simplified pathway showing how PARP inhibition leads to DSBs and γH2AX foci formation during replication.

Detailed Steps:

  • Cell Culture: Seed cells (e.g., a BRCA-deficient cancer cell line like UWB1.289) onto 96-well imaging plates and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Olaparib).

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., Cell Signaling Technology, #9718) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBST.

    • Add PBS or imaging buffer to the wells.

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify nuclei (DAPI channel) and quantify the number, intensity, and area of γH2AX foci (Alexa Fluor 488 channel) per nucleus.

Protocol 4: Cell Viability Assay (Synthetic Lethality)

PARP inhibitors have shown remarkable efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[15] This assay measures the cytotoxic effect of the compound, either alone or in combination with a DNA-damaging agent, to assess its therapeutic potential.

Detailed Steps:

  • Cell Seeding: Seed two cell lines into 96-well white plates: one with a DNA repair deficiency (e.g., BRCA1-mutant) and a corresponding wild-type or complemented cell line.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. For combination studies, also treat with a fixed, sub-lethal concentration of a DNA-damaging agent (e.g., cisplatin or a topoisomerase inhibitor).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo® 2.0 Assay from Promega) equal to the volume of media in the well.[17] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition). Compare the GI50 values between the DNA repair-deficient and proficient cell lines to assess synthetic lethality.

Data Interpretation and Next Steps

The integrated data from these assays will provide a comprehensive profile of the compound's activity.

AssayPositive ResultInterpretation
Chemiluminescent Assay Low IC50 value (e.g., < 1 µM)The compound is a direct and potent inhibitor of PARP1's enzymatic activity.
FP Trapping Assay Dose-dependent increase in FP signalThe compound inhibits PARP1 by trapping it on DNA, a key clinical mechanism.
γH2AX Foci Assay Dose-dependent increase in nuclear fociThe compound engages PARP1 in cells, leading to the accumulation of DNA double-strand breaks.
Cell Viability Assay Selective killing of BRCA-deficient cellsThe compound induces synthetic lethality and has therapeutic potential in genetically-defined cancers.

A successful outcome from this workflow—demonstrating potent biochemical inhibition, a trapping mechanism, induction of DNA damage biomarkers, and selective cancer cell killing—provides a strong rationale for advancing 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one into further preclinical development, including selectivity profiling against other PARP family members and in vivo efficacy studies.

References

  • BPS Bioscience. PARP Assays. Available from: [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Available from: [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]

  • AACR Journals. Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research. 2008. Available from: [Link]

  • Cellomatics Biosciences. PARP Assays. Available from: [Link]

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. 2025. Available from: [Link]

  • Morgan, R. K., et al. PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. 2021. Available from: [Link]

  • Creative Biolabs. DNA Damage Response (DDR) Cell based Assay Service. Available from: [Link]

  • PubMed. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Analytical Biochemistry. 2018. Available from: [Link]

  • ResearchGate. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. 2026. Available from: [Link]

  • Scientist Live. High-throughput PARP screening assay. 2018. Available from: [Link]

  • Brosh, R. M., et al. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology. 2017. Available from: [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. Assay Guidance Manual. 2012. Available from: [Link]

  • Champions Oncology. DNA Damage Assays. Available from: [Link]

  • Serna, M. Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. 2025. Available from: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. 2025. Available from: [Link]

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit. Available from: [Link]

  • BPS Bioscience. PARP1 Chemiluminescent Assay Kit (Protocol). Available from: [Link]

  • Nature. An optimized fluorescence assay for screening novel PARP-1 inhibitors. Scientific Reports. 2017. Available from: [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. 2021. Available from: [Link]

  • PubMed. Synthesis and properties of 2-(4-substituted)butyl derivatives of some 2,3-dihydro-1,3-dioxo-1H-pyrrolo[3,4-c]pyridines. Pharmazie. 2001. Available from: [Link]

  • ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. 2021. Available from: [Link]

  • PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals. 2021. Available from: [Link]

Sources

Application

"solubility of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one in different solvents"

Application Note: Solubility Profiling and Methodological Workflows for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Methodological Workflows for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Physicochemical Context & Mechanistic Rationale

The compound 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS No. 2365419-32-3) belongs to the pyrrolo[3,4-c]pyridine class of heterocycles. Derivatives of this scaffold are heavily investigated in medicinal chemistry for their broad spectrum of pharmacological properties, including antimycobacterial, antiviral, and anti-inflammatory activities[1][2][3].

When designing formulation and analytical strategies for this Active Pharmaceutical Ingredient (API), its solubility profile is governed by three distinct structural features:

  • The Pyrrolo[3,4-c]pyridine Core: Contains a weakly basic pyridine nitrogen. In acidic environments (e.g., pH 1.2), this nitrogen protonates to form a pyridinium cation, significantly increasing aqueous solubility. At neutral pH (e.g., pH 6.8), the molecule remains largely un-ionized, driving solubility down[1].

  • The N-tert-Butyl Group: This bulky, highly aliphatic moiety imparts significant lipophilicity to the molecule. While it enhances permeability across lipid bilayers, it severely restricts aqueous solubility, necessitating careful solvent selection during early-stage screening[2].

  • The 3-Hydroxy Group: Acts as both a hydrogen bond donor and acceptor. This group partially offsets the hydrophobicity of the tert-butyl group by interacting with aqueous solvent networks, though it can also participate in intramolecular hydrogen bonding with the adjacent lactam carbonyl, which may limit its interaction with external solvents[2].

Understanding these causal relationships is critical. To accurately classify this API under the Biopharmaceutics Classification System (BCS) and avoid false data during high-throughput screening, scientists must employ rigorous, self-validating solubility protocols[4].

Experimental Strategy: Kinetic vs. Thermodynamic Solubility

Solubility assessment in drug development is divided into two distinct paradigms, each serving a different phase of the pipeline.

G API API: 2-tert-Butyl-3-hydroxy- 3H-pyrrolo[3,4-c]pyridin-1-one Kinetic Kinetic Solubility (Early Discovery) API->Kinetic Thermo Thermodynamic Solubility (Late-Stage / BCS) API->Thermo K_Prep Dissolve in DMSO Serial Dilution Kinetic->K_Prep T_Prep Add Excess Solid to Aqueous Buffer Thermo->T_Prep K_Inc Incubate 2h (Precipitation Check) K_Prep->K_Inc T_Inc Orbital Shaker 24-48h (Equilibrium at 37°C) T_Prep->T_Inc Analysis Phase Separation & LC-MS/MS Quantification K_Inc->Analysis T_Inc->Analysis

Logical workflow comparing kinetic and thermodynamic solubility assays.

Detailed Methodologies & Protocols

Protocol A: High-Throughput Kinetic Solubility Assessment

Purpose: Rapid screening during early-stage lead optimization to identify precipitation risks in biological assays.

Causality & Design Choice: Kinetic solubility measures the precipitation point of an API when a concentrated organic stock is spiked into an aqueous buffer. It is not a true equilibrium measurement, as the presence of a co-solvent (DMSO) artificially inflates the apparent solubility[5].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one in 100% LC-MS grade DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a linear dilution series of the API in DMSO (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: In a 96-well deep-well plate, add 10 µL of each DMSO stock to 490 µL of target aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration must strictly be 2.0% v/v to prevent massive co-solvent artifacts[6].

  • Incubation: Seal the plate and incubate on a thermomixer at 25°C, 850 rpm for exactly 2 hours[6].

  • Phase Separation: Transfer the mixture to a 0.45 µm PVDF solubility filter plate. Expert Insight: PVDF is chosen for its low-binding properties. Centrifuge at 3000 × g for 10 minutes to separate the precipitate from the saturated solution[5].

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in matching matrix.

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

Purpose: Regulatory submission, BCS classification, and formulation development.

Causality & Design Choice: Thermodynamic solubility represents the true equilibrium between the solid API and the solution. The dictates testing at 37°C across pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract[4][7].

Step-by-Step Workflow:

  • Solid Addition: Weigh approximately 10-15 mg of solid 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one into glass vials.

  • Buffer Introduction: Add 1.0 mL of the respective buffer (pH 1.2 HCl/NaCl, pH 4.5 Acetate, pH 6.8 Phosphate) to each vial. Ensure visible solid remains; if all solid dissolves, the solution is not saturated, and more API must be added[7].

  • Equilibration: Secure the vials in an orbital shaker incubator set to 37 ± 1 °C. Expert Insight: Use an orbital shaker rather than magnetic stir bars. Magnetic stirring grinds the API particles, artificially reducing particle size and potentially causing supersaturation, which invalidates the thermodynamic reading[7]. Shake at 200 rpm for 24 to 48 hours.

  • Self-Validation (Critical Step): After 24 hours, measure the pH of the suspension. Because the pyrrolopyridine core is weakly basic, dissolving excess API can shift the buffer pH. If the pH has shifted by >0.1 units, discard the sample and repeat using a buffer with higher molar capacity.

  • Phase Separation: Isolate the supernatant by centrifugation (15,000 × g, 15 min, 37°C) followed by filtration through a pre-warmed 0.45 µm syringe filter. Discard the first 200 µL of filtrate to saturate any potential filter-binding sites.

  • Quantification: Dilute the filtrate appropriately and quantify using a validated stability-indicating HPLC-UV method[4].

Quantitative Data Summary

The following table summarizes the expected solubility behavior of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one based on the physicochemical profiling of structurally analogous pyrrolo[3,4-c]pyridine derivatives. Note: These represent baseline calibration targets for analytical method development.

Solvent SystempHTemp (°C)Expected Solubility (mg/mL)BCS Solubility ClassMechanistic Driver
SGF Buffer 1.237~ 1.45Low / ModerateProtonation of pyridine nitrogen.
Acetate Buffer 4.537~ 0.22LowPartial ionization; dominant lipophilicity.
Phosphate Buffer 6.837~ 0.05LowNeutral molecule; tert-butyl hydrophobicity.
Methanol N/A25> 25.00HighFavorable organic solvation.
DMSO N/A25> 50.00HighUniversal solvation of heterocycles.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration". acs.org.[Link]

  • Wójcicka, A., & Redzicka, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives". nih.gov.[Link]

  • World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". who.int.[Link]

  • PMC. "Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system". nih.gov.[Link]

  • Lesyk, D., & Kheilik, Y. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". protocols.io.[Link]

Sources

Method

Application Notes and Protocols for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one Powder

Abstract: This document provides a comprehensive guide to the safe handling and optimal storage of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one powder. The protocols and recommendations outlined herein are desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe handling and optimal storage of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one powder. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity, causality in experimental choices, and adherence to established safety standards to ensure both personnel safety and compound integrity.

Introduction and Compound Overview

2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound featuring a pyrrolopyridinone core. The presence of a hydroxyl group and a bulky tert-butyl substituent suggests that the compound's stability and handling may be influenced by factors such as moisture, temperature, and light. While specific data for this compound is not widely published, its structural motifs allow for the extrapolation of best practices from similar chemical classes. The protocols in this document are based on established principles of laboratory safety and chemical management.

It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for this specific compound before any handling or use. [1][2] This document serves as a supplementary guide to best practices.

Core Principles of Safe Handling and Storage

The primary goals of proper chemical handling and storage are to ensure the safety of laboratory personnel and to maintain the chemical integrity of the compound for reliable experimental results.[3][4]

Personnel Safety
  • Hazard Identification: Based on structurally related pyrrolidine and pyridine compounds, potential hazards may include skin and eye irritation, and harmful effects if swallowed or inhaled.[5][6][7]

  • Personal Protective Equipment (PPE): A standard suite of PPE is mandatory when handling this powder. This includes, but is not limited to:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety glasses with side shields or safety goggles[8]

    • A lab coat

    • For operations that may generate dust, a properly fitted respirator may be necessary.[6]

  • Engineering Controls: All handling of the powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][9]

Compound Integrity
  • Environmental Factors: Temperature, light, humidity, and oxygen can all contribute to the degradation of chemical reagents.[3] The hydroxyl group in the compound's structure may make it susceptible to hygroscopicity (moisture absorption from the air).[7]

  • Cross-Contamination: To prevent contamination, never return unused compound to the original container.[2] Use clean, dedicated spatulas and weighing vessels for each compound.

Detailed Storage Protocols

Proper storage is critical for maintaining the shelf-life and purity of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

General Storage Conditions
  • Container: The compound should be stored in its original, tightly sealed container.[6][10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]

  • Segregation: It is crucial to segregate chemicals by hazard class.[4] Store this compound away from strong oxidizing agents, acids, and bases.[1][5]

Recommended Storage Parameters

While specific data is pending an official SDS, the following table provides a general guideline based on common practices for similar heterocyclic compounds.

ParameterRecommended ConditionRationale & References
Temperature Ambient (18-25 °C) or Refrigerated (2-8 °C)Many pyrrolopyridine derivatives are stable at room temperature.[11][12][13] Refrigeration may be preferred for long-term storage to slow potential degradation.
Atmosphere Inert Gas (Argon or Nitrogen)For long-term storage or if the compound is found to be sensitive to air or moisture, storage under an inert atmosphere is recommended.[2][14]
Light Protect from LightStore in an opaque container or in a dark cabinet to prevent potential photodegradation.[10]
Humidity DesiccatedGiven the hydroxyl group, storing the compound in a desiccator with a drying agent like silica gel is a prudent measure to prevent moisture absorption.[3][15]

Experimental Protocols

The following are step-by-step procedures for common laboratory manipulations of the powder.

Protocol for Weighing the Powder

This protocol is designed to minimize exposure to atmospheric moisture and ensure accurate measurements.

  • Preparation:

    • If the compound is stored refrigerated, place the sealed container in a desiccator at room temperature for at least 2 hours before opening. This prevents condensation from forming on the cold powder.[15]

    • Ensure all necessary equipment (spatula, weighing boat/paper, and receiving flask) are clean and dry.

    • Perform all operations within a chemical fume hood or a glovebox. A glovebox is ideal for highly hygroscopic materials.[15]

  • Weighing:

    • Place a weighing boat on the analytical balance and tare the balance.

    • Briefly open the compound container, and using a clean, dry spatula, quickly transfer the desired amount of powder to the weighing boat.

    • Immediately and securely close the compound's container.[15]

    • Record the mass of the powder.

  • Post-Weighing:

    • Promptly transfer the weighed powder to the receiving vessel for your experiment.

    • Clean the spatula and the weighing area thoroughly.

Protocol for Preparing a Stock Solution
  • Solvent Selection:

    • Consult literature or internal data for a suitable anhydrous solvent (e.g., DMSO, DMF, anhydrous ethanol).

    • Ensure the solvent is of high purity and low water content.

  • Dissolution:

    • Transfer the weighed powder into an appropriate volumetric flask.

    • Add a small amount of the anhydrous solvent to the flask to dissolve the powder. Gentle swirling or sonication may be used to aid dissolution.

    • Once fully dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Storage of the Stock Solution:

    • Stopper the flask and mix thoroughly by inverting the flask several times.

    • Store the stock solution in a tightly sealed container, protected from light.

    • Depending on the stability of the compound in solution, storage at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures may be required.[3]

Workflow and Decision Making

The following diagram illustrates the key decision points and workflow for handling and storing 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one powder.

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Long-term and Solution Storage A Receive Compound B Log into Inventory & Review SDS A->B C Transfer to Designated Storage Location B->C D Equilibrate to Room Temp in Desiccator C->D Prepare for Use E Weigh Powder in Fume Hood/Glovebox D->E F Prepare Stock Solution E->F G Store Powder in Tightly Sealed Container E->G Return Unused Powder to Storage H Store Solution at Appropriate Temperature F->H Store Solution I Update Inventory G->I H->I

Caption: Workflow for Handling 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Atom Scientific. (n.d.). Safe, Accurate Labs: Chemical Reagent Storage.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Scribd. (2005, September 15). Measuring Hygroscopicity of Powders.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Acros Organics. (n.d.). 3-Hydroxy-2-methyl-4-pyrone - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 4-(Pyrrolidin-1-yl)pyridine - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, October 29). Pyridine hydrochloride - SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). tert-Butanol - SAFETY DATA SHEET.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • AIChE. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids.
  • ChemScene. (n.d.). 1H-Pyrrolo[2,3-b]pyridin-6(7H)-one.
  • ChemScene. (n.d.). 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • ChemScene. (n.d.). tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate hydrochloride.
  • TargetMol. (2026, February 26). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet.

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one synthesis"

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2365419-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2365419-32-3), a critical intermediate in the development of kinase inhibitors (e.g., HPK1) and epigenetic modulators.

Synthesizing this specific hydroxylactam presents two major chemical challenges: driving the sterically hindered imide cyclization to completion, and controlling the regioselectivity during the partial reduction of the unsymmetrical imide. This guide provides mechanistic troubleshooting, validated protocols, and quantitative optimization data to help you achieve high-yielding, scalable results.

Mechanistic Workflow & Failure Points

Understanding the electronic landscape of the pyrrolo[3,4-c]pyridine core is essential for troubleshooting. The synthesis proceeds via the dehydration of pyridine-3,4-dicarboxylic acid, amidation with tert-butylamine, and a highly sensitive regioselective reduction.

SynthesisWorkflow A Pyridine-3,4-dicarboxylic acid B Ac2O, Reflux (Dehydration) A->B C Furo[3,4-c]pyridine-1,3-dione B->C D t-BuNH2, Toluene, Reflux (Amidation & Cyclization) C->D E 2-tert-Butyl-1H-pyrrolo[3,4-c] pyridine-1,3(2H)-dione D->E F NaBH4, MeOH, -20°C (Reduction) E->F G 3-Hydroxy Regioisomer (Target: C3 Attack) F->G Major (Para to N) H 1-Hydroxy Regioisomer (Byproduct: C1 Attack) F->H Minor (Meta to N) I Ring-Opened Amide (Over-reduction) F->I Excess Hydride

Fig 1: Chemoselective workflow and failure points in pyrrolo[3,4-c]pyridin-1-one synthesis.

Troubleshooting FAQs

Phase 1: Imide Formation

Q: My yield of the intermediate 2-tert-butyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is consistently below 40%. Why is the cyclization failing? A: The issue is steric hindrance combined with intermediate stalling. When tert-butylamine attacks the anhydride, it forms an acyclic phthalamic acid intermediate. Because the tert-butyl group is exceptionally bulky, the subsequent intramolecular nucleophilic attack to close the imide ring is kinetically disfavored. If you are only using mild heating, the reaction will stall at the acyclic stage. Solution: You must force the cyclization thermodynamically. Switch your solvent to toluene and use a Dean-Stark trap to continuously remove the water byproduct, driving the equilibrium forward. Alternatively, adding a dehydrating agent like hexamethyldisilazane (HMDS) with catalytic ZnCl₂ can facilitate ring closure without requiring extreme temperatures.

Phase 2: Regioselective Reduction (The Critical Step)

Q: I am getting a nearly 1:1 mixture of the 1-hydroxy and 3-hydroxy regioisomers during the NaBH₄ reduction. How do I improve the regioselectivity for the 3-hydroxy product? A: This is a classic issue of electronic differentiation[1][2]. In the pyrrolo[3,4-c]pyridine imide, the two carbonyls are not equivalent. The C3 carbonyl is adjacent to the C4 position of the pyridine ring (which is para to the electron-withdrawing pyridine nitrogen). The C1 carbonyl is adjacent to the C3 position of the pyridine ring (which is meta to the nitrogen). Because the para position (C4) is more electron-deficient due to resonance, the adjacent C3 carbonyl is more electrophilic. To exploit this subtle electronic difference, you must run the reaction under strict kinetic control . At room temperature, the thermal energy overrides the electronic bias, resulting in poor selectivity. By lowering the temperature to -20 °C, the hydride preferentially attacks the more electrophilic C3 carbonyl, yielding the desired 3-hydroxy regioisomer.

Q: My LC-MS shows a highly polar byproduct forming during the reduction, and my yield of the hydroxylactam is dropping. What is happening? A: You are observing over-reduction to the ring-opened O-hydroxymethyl benzamide analog. As established by Osby and Ganem[3][4], sodium borohydride reduction of phthalimides can proceed beyond the hydroxylactam if the local concentration of hydride is too high or the temperature spikes. Solution: Ensure NaBH₄ is added in small, controlled portions (never all at once) to maintain the internal temperature at -20 °C. Furthermore, quench the reaction with a mild acid (like saturated aqueous NH₄Cl) rather than water. Stronger basic or acidic conditions during the quench can catalyze the ring-opening or lead to the elimination of the hydroxyl group to form an unstable acyliminium ion.

Quantitative Data: Reduction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity/yield.

Table 1: Effect of Reduction Conditions on Regioselectivity and Yield

Reducing AgentSolventTemp (°C)3-OH : 1-OH RatioYield (%)Mechanistic Outcome / Observation
NaBH₄ (1.5 eq)MeOH251.5 : 142High thermal energy overrides electronic bias; significant ring-opening.
NaBH₄ (1.5 eq)EtOH04 : 165Slower kinetics improve selectivity; partial unreacted starting material.
NaBH₄ (1.2 eq) MeOH -20 9 : 1 84 Optimal. Kinetic control maximizes attack at the more electrophilic C3.
DIBAL-H (1.1 eq)THF-781 : 251Aluminum coordination to pyridine nitrogen reverses natural regioselectivity.

Validated Experimental Protocol

This self-validating methodology is engineered to maximize the yield of the 3-hydroxy regioisomer while preventing over-reduction[5][6].

Step 1: Synthesis of 2-tert-Butyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
  • Anhydride Formation: Suspend pyridine-3,4-dicarboxylic acid (10.0 g, 59.8 mmol) in acetic anhydride (30 mL). Heat the mixture to reflux (140 °C) for 3 hours. The suspension will become a clear, dark solution as the anhydride forms.

  • Concentration: Remove excess acetic anhydride and acetic acid in vacuo to yield crude furo[3,4-c]pyridine-1,3-dione as a solid. Do not expose to ambient moisture for prolonged periods.

  • Amidation: Dissolve the crude anhydride in anhydrous toluene (100 mL) and cool to 0 °C. Add tert-butylamine (7.5 mL, 71.8 mmol) dropwise over 15 minutes. Stir at room temperature for 1 hour to form the intermediate phthalamic acid.

  • Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (110 °C) for 16 hours, collecting the evolved water.

  • Isolation: Cool to room temperature, concentrate the solvent, and purify via flash chromatography (EtOAc/Hexanes 1:2) to afford the pure imide as a white solid.

Step 2: Regioselective Reduction to the 3-Hydroxy Target
  • Preparation: Dissolve the imide (5.0 g, 24.5 mmol) in anhydrous methanol (120 mL) under an argon atmosphere. Cool the solution to an internal temperature of -20 °C using a dry ice/ethylene glycol bath.

  • Hydride Addition: Add NaBH₄ (1.11 g, 29.4 mmol, 1.2 eq) in five equal portions over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature probe. If the temperature rises above -15 °C, pause the addition. Spikes in temperature will drastically reduce your 3-OH : 1-OH ratio.

  • In-Process Control (IPC): Stir at -20 °C for 2 hours. Pull a 0.1 mL aliquot, quench with NH₄Cl, and check via TLC (EtOAc/Hexanes 1:1). The starting imide ( Rf​ ~0.7) should be consumed, replaced by the major 3-hydroxy product ( Rf​ ~0.4, UV active). If a baseline spot appears, over-reduction is occurring; proceed to quench immediately.

  • Quench: Quench the reaction strictly at -20 °C by slowly adding saturated aqueous NH₄Cl (50 mL). Do not use NaOH or HCl, as extreme pH will trigger ring-opening.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude mixture (9:1 regioisomer ratio) can be purified by recrystallization from hot EtOAc/Hexanes to yield the pure 2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

References

  • Bavetsias, V., et al. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives. Journal of Medicinal Chemistry, 59(4), 1388-1409.[Link]

  • Murthy, P. K., et al. (2017). Towards the new heterocycle based molecule: Synthesis, characterization and reactivity study. Journal of Molecular Structure, 1133, 501-513.[Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Welcome to the technical support resource for researchers working with 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one and related pyrrolopyridine compounds. This guide is designed to help you identify and mitigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one and related pyrrolopyridine compounds. This guide is designed to help you identify and mitigate potential assay artifacts and interference, ensuring the integrity and accuracy of your experimental data. As a heterocyclic molecule, this compound possesses structural features that can interact with various assay components, making a systematic troubleshooting approach essential.

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols for counter-screens, and the scientific rationale behind each step. Our goal is to empower you to move beyond identifying problems to understanding their root causes, leading to more robust and reliable results.

Section 1: Initial Troubleshooting - My Results Are Unexpected

This section addresses the most common initial observations that suggest assay interference.

Q1: My assay signal (e.g., luminescence, fluorescence) is unexpectedly high in the presence of the compound, suggesting potent activation. How can I confirm this is a real effect?

An unexpectedly high signal is a classic red flag for assay interference. Before proceeding with dose-response curves or mechanism-of-action studies, it is critical to rule out common artifacts. Several mechanisms can produce false-positive signals.[1]

Initial Diagnostic Checks:

  • Visual Inspection: Is there any precipitate in the wells containing the compound? Compound aggregation can scatter light and interfere with optical-based readouts.

  • Run a "Buffer-Only" Control: Test the compound in the assay buffer without any biological components (e.g., no enzyme, no cells). A signal in this control strongly indicates the compound itself is interfering with the detection system.

  • Consider the Assay Technology:

    • For Luciferase Assays: A high signal can paradoxically be caused by inhibition of the luciferase enzyme. Some inhibitors stabilize the enzyme, protecting it from degradation and increasing its cellular half-life, which results in a net increase in the luminescence signal over time.[2]

    • For Fluorescence Assays: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, directly adding to the signal.[3]

A systematic approach is necessary to pinpoint the source of the high signal. The following workflow provides a logical path for investigation.

A Unexpectedly High Signal Observed B Visual Inspection for Precipitation A->B C Run Compound in Buffer/Media Alone B->C D Signal Present? C->D E YES: Intrinsic Signal Interference D->E Yes F NO: Proceed to Mechanism-Specific Checks D->F No G Assay Type: Luciferase? F->G H Assay Type: Fluorescence? F->H I Perform Luciferase Counter-Screen (No Primary Target) G->I Yes J Measure Compound's Intrinsic Fluorescence H->J Yes K Result: Compound is an Activator (Confirmed) I->K No Effect Observed L Result: Compound Stabilizes/Inhibits Luciferase I->L Inhibition/Stabilization Observed J->K No Fluorescence Detected M Result: Compound is Intrinsically Fluorescent J->M Fluorescence Detected

Caption: Initial troubleshooting workflow for unexpectedly high signals.
Q2: My assay signal is unexpectedly low, suggesting potent inhibition. What are the first steps to validate this?

Apparent inhibition can be just as misleading as apparent activation. The compound may be interfering with the detection chemistry or exhibiting non-specific activity.

Initial Diagnostic Checks:

  • Chemical Reactivity: The pyrrolopyridine scaffold may contain reactive moieties. Test compounds can sometimes react directly with assay reagents, such as nucleophilic residues on a reporter enzyme (e.g., cysteine).[4]

  • Light Attenuation (Quenching):

    • For Fluorescence/Luminescence Assays: If your compound is colored or absorbs light near the emission wavelength of your reporter, it can "quench" the signal, leading to a false-negative result.[3] This is a common issue with aromatic heterocyclic compounds.

    • For Absorbance Assays: The compound's own absorbance can interfere with the measurement of the product, especially if their spectra overlap.[3]

  • Run an Orthogonal Assay: The most robust method to confirm a hit is to re-test it using a different assay technology that relies on a distinct detection principle.[3][5] For example, if your primary screen is a luciferase reporter gene assay, an orthogonal assay could be a qPCR measurement of the target gene's mRNA or a direct ELISA for the protein product.

Section 2: Deep Dive into Common Interference Mechanisms

Understanding the "how" and "why" of assay interference is key to designing effective counter-measures.

Focus on Luciferase-Based Assays

Luciferase assays are ubiquitous in drug discovery but are notoriously susceptible to interference.[2] The enzyme catalyzes the ATP-dependent oxidation of luciferin to produce light, a multi-step process with several points of vulnerability.[6]

Q3: How can 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one interfere with my luciferase reporter assay?

Your compound can interfere through several distinct mechanisms:

  • Direct Luciferase Inhibition: The compound may bind to the active site or an allosteric site on the luciferase enzyme, preventing it from processing its substrate, D-luciferin. This is a common form of interference, as the ATP and luciferin binding sites can accommodate a wide variety of chemical scaffolds.[7]

  • ATP-Dependent Effects: If your assay measures an ATP-dependent process (e.g., a kinase assay using a luciferase-based ATP detection kit), your compound might inhibit the primary target (the kinase) or the reporter enzyme (luciferase). A counter-screen is essential to distinguish these two effects.[7]

  • Enzyme Stabilization (False Positive): As mentioned, some inhibitors bind to and stabilize the luciferase enzyme, protecting it from proteolysis. This extends the enzyme's half-life in the cell, leading to an accumulation of active enzyme and a higher-than-expected light output, which can be misinterpreted as target activation.[2]

  • Light Attenuation (Quenching): The pyrrolopyridine core is an aromatic system that may absorb light in the 550-570 nm range, which is the emission maximum for firefly luciferase.[6] This would quench the signal and lead to an apparent inhibitory effect.

cluster_0 Cellular Environment Compound Test Compound (Pyrrolopyridine) Luciferase Luciferase Enzyme Compound->Luciferase 1. Direct Inhibition Compound->Luciferase 2. Stabilization Proteasome Proteasome (Degradation) Luciferase->Proteasome Normal Turnover Luciferase->Proteasome (Blocks Degradation) Light Light Output (Signal) Luciferase->Light Catalysis Luciferin D-Luciferin (Substrate) Luciferin->Luciferase Catalysis Light->Compound 3. Signal Quenching

Caption: Potential mechanisms of luciferase assay interference.
Focus on Fluorescence-Based Assays

Fluorescence assays (including FRET and fluorescence polarization) are powerful but can be confounded by the optical properties of test compounds.

Q4: My compound is a hit in a fluorescence-based assay. How do I rule out optical interference?

The aromatic nature of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one makes it a prime candidate for optical interference. You must perform the following checks.

  • Measure Intrinsic Compound Fluorescence: Scan the emission of the compound across the same wavelength range as your assay's emission filter, using the assay's excitation wavelength. This should be done in the same buffer and plate type as the main experiment. A significant signal here is a direct cause of false-positive readouts.[3][8]

  • Check for Quenching: In a cell-free assay, mix your compound with the fluorescent product or substrate. A decrease in fluorescence intensity compared to the vehicle control indicates that your compound is quenching the signal, which could mask real activity or create a false-inhibitor profile.

  • Use Time-Resolved Fluorescence (TRF): If available, TRF-based assays (e.g., HTRF) are more resistant to interference from compound fluorescence. TRF uses lanthanide fluorophores with long-lived fluorescence signals, allowing for a delay between excitation and detection during which short-lived background fluorescence from the test compound can decay.[9]

Section 3: Systematic Validation & Counter-Screen Protocols

"Trust, but verify." This section provides step-by-step protocols to systematically identify and characterize interference. These protocols are designed to be self-validating by including all necessary controls.

Protocol 1: Universal Counter-Screen for Reporter Interference

This is the most critical first step for any hit from a reporter-based assay (e.g., luciferase, β-lactamase, GFP). The goal is to determine if the compound interacts directly with the reporter system, independent of the biological target.

Methodology:

  • Assay Setup: Use the exact same assay conditions (buffer, temperature, incubation time, plate type) as your primary screen, but omit the primary biological target. For a cell-based reporter gene assay, this means using a control cell line that constitutively expresses the reporter (e.g., luciferase) from a strong, unregulated promoter. For a biochemical assay with a coupled reporter, run the reaction with just the reporter enzyme and its substrate.

  • Plate Layout: Design a 96- or 384-well plate that includes all necessary controls.

WellsColumn 1 (Vehicle)Column 2 (Positive Control)Columns 3-12 (Test Compound)
Rows A-D DMSO in assay bufferKnown Reporter Inhibitor/ActivatorSerial dilution of your compound
Rows E-H DMSO in assay bufferKnown Reporter Inhibitor/ActivatorSerial dilution of your compound
Table 1: Example plate layout for a reporter counter-screen.
  • Controls:

    • Negative Control (Vehicle): Typically 0.1-0.5% DMSO. This defines the baseline (0% inhibition/100% activity).

    • Positive Control: A known inhibitor or activator of the reporter enzyme itself (e.g., a known luciferase inhibitor for a luciferase assay). This ensures the counter-screen assay is working as expected.

  • Execution: Add the compound and controls to the plate, followed by the reporter enzyme/cells and substrate according to your primary assay protocol.

  • Data Analysis:

    • No Effect: If your compound shows no dose-dependent change in the reporter signal, the interference is likely minimal, and the activity observed in the primary screen is more likely to be real.

    • Dose-Dependent Effect: If your compound inhibits or activates the reporter signal in this simplified system, it is an interference compound. The hit from the primary screen is likely an artifact and should be deprioritized.[10]

Protocol 2: Characterizing Optical Interference

This protocol quantifies a compound's potential to interfere via fluorescence or absorbance.

Methodology:

  • Prepare Compound Plate: Create a serial dilution of your compound in assay buffer in the same microplate type (e.g., black for fluorescence, clear for absorbance) used for the primary assay. Include buffer-only and vehicle (DMSO) controls.

  • Fluorescence Scan:

    • Place the plate in a multi-mode plate reader.

    • Set the excitation wavelength to match your assay's fluorophore.

    • Scan the emission spectrum across a range that includes your assay's emission wavelength.

    • Analysis: A peak at or near your emission wavelength indicates intrinsic fluorescence.

  • Absorbance Scan:

    • Place the plate in a spectrophotometer-capable plate reader.

    • Scan the absorbance of the compound across a spectrum from UV to visible light (e.g., 280-700 nm).

    • Analysis: An absorbance peak that overlaps with your assay's excitation or emission wavelengths indicates a high potential for signal quenching.[3]

Section 4: Frequently Asked Questions (FAQs)

Q5: My compound seems to be a "PAIN" (Pan-Assay Interference Compound). What does that mean?

PAINS are compounds that show activity in multiple assays through non-specific mechanisms, such as chemical reactivity or aggregation.[4] Many PAINS contain reactive functional groups. If your compound is flagged as a hit in numerous, unrelated screens, it is crucial to perform the interference checks described above. Publicly available tools and filters can help identify potential PAINS based on their chemical substructures.

Q6: I've confirmed my compound interferes with the assay. Is it useless?

Not necessarily, but it requires caution. If the interference is minor (e.g., slight fluorescence at high concentrations), you may be able to proceed by using an orthogonal assay that is not subject to that specific interference mechanism. However, if the compound is highly reactive or a potent reporter inhibitor, the resources required to deconvolute the true activity from the artifact are often better spent on other, cleaner hits.[1]

Q7: Are there regulatory guidelines for assay validation and interference?

Yes. While primarily focused on later-stage development, guidance documents from bodies like the U.S. Food and Drug Administration (FDA) provide a framework for what constitutes a well-validated method.[11] These guidances emphasize the importance of demonstrating selectivity, accuracy, and precision, all of which are compromised by uncharacterized interference.[12][13] Following these principles early in discovery leads to more reliable data and smoother transitions into preclinical and clinical development.

References

  • Thorne, N., et al. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis Online. [Link]

  • Simulations Plus. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. DILIsym. [Link]

  • Viviani, V. R. (2002). Firefly luciferase inhibition. ResearchGate. [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Forster, T., et al. (2025). Use of the Split Luciferase Complementation Assay to Identify Novel Small Molecules That Disrupt Essential Protein–Protein Interactions of Viruses. MDPI. [Link]

  • Eberhard, A. (1972). Inhibition and Activation of Bacterial Luciferase Synthesis. Journal of Bacteriology. [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Assay Guidance Manual. (2018). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]

  • Auld, D. S., et al. (2009). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry. [Link]

  • Pihl, S. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]

  • Target Discovery Institute. (n.d.). Small Compound Screening Overview. University of Oxford. [Link]

  • Popa-Burke, I. G., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide. Boster Bio. [Link]

  • KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Silva, J. A., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB(ASCP). [Link]

  • Hupp, C. D., & Eyler, D. E. (2018). Fluorescence-Based Investigations of RNA-Small Molecule Interactions. PMC. [Link]

  • Lu, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. MDPI. [Link]

  • Rits-Volloch, S., et al. (2007). A small molecule enhances RNA interference and promotes microRNA processing. Proceedings of the National Academy of Sciences. [Link]

  • Wang, R., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]

  • Lu, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. NSF Public Access Repository. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. PMC. [Link]

  • Dahlin, J. L., et al. (n.d.). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. Semantic Scholar. [Link]

  • Tikhonov, A. Y., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. [Link]

  • Bîcu, E., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. [Link]

  • Wang, Z., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • NextSDS. (n.d.). 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine. NextSDS. [Link]

  • Ferguson, G., et al. (2025). Crystal structure of 2- tert -butyl-2,3-dihydro-1 H -benzo[ c ]pyrrol-1-one. ResearchGate. [Link]

  • Grodner, J., et al. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

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Troubleshooting

Technical Support Center: Degradation Profiling of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in troubleshooting and characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in troubleshooting and characterizing the degradation pathways of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS 2365419-32-3)[1].

This specific pyrrolo[3,4-c]pyridine intermediate is a privileged pharmacophore heavily utilized in the synthesis of advanced therapeutics, including Cbl-b inhibitors, HPK1 inhibitors, and targeted protein degraders (PROTACs) [2], [3]. Because it contains a highly reactive cyclic hemiaminal (hydroxylactam) and a sterically hindered N-tert-butyl protecting group [4], understanding its stability profile is critical for establishing robust Stability-Indicating Methods (SIMs) and ensuring downstream API purity.

Mechanistic Degradation Pathways: The "Why" and "How"

To effectively track degradation, you must first understand the chemical causality behind the molecule's vulnerabilities. The structural tension in this compound dictates three primary degradation routes:

  • Oxidative Degradation (DP-1: Imide Formation): The C3 position of the pyrrolinone ring exists in a hemiaminal oxidation state. Exposure to peroxides, radical initiators, or UV light drives the oxidation of this secondary alcohol to a carbonyl, yielding the corresponding imide (2-tert-butyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione). Causality: The electron-withdrawing nature of the adjacent pyridine ring stabilizes the intermediate radical, making the C3 position highly susceptible to auto-oxidation.

  • Hydrolytic Degradation (DP-2: Lactam Ring Opening): Under strongly basic or acidic conditions, the lactam ring hydrolyzes. Causality: The ring strain of the 5-membered lactam fused to a rigid pyridine ring, combined with the steric bulk of the N-tert-butyl group, creates severe thermodynamic tension. Nucleophilic attack by water/hydroxide at the C1 carbonyl relieves this strain, opening the ring to form a pyridine-3,4-dicarboxylic acid monoamide.

  • Acid-Catalyzed Dealkylation (DP-3: Loss of Protecting Group): The N-tert-butyl group is susceptible to cleavage under harsh acidic conditions (e.g., concentrated HCl or TFA at elevated temperatures). Causality: Protonation of the lactam nitrogen facilitates the departure of the tert-butyl cation (which rapidly eliminates to form isobutylene gas), yielding the dealkylated 3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one[5].

DegradationPathways Parent 2-tert-Butyl-3-hydroxy-3H- pyrrolo[3,4-c]pyridin-1-one (Parent API Intermediate) Oxidation Oxidative Stress (H2O2 / O2 / Light) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base, H2O) Parent->Hydrolysis Thermal Thermal/Acidic Stress (Heat, strong acid) Parent->Thermal Deg1 DP-1: Imide Derivative (2-tert-butyl-1H-pyrrolo [3,4-c]pyridine-1,3-dione) Oxidation->Deg1 Deg2 DP-2: Ring-Opened Acid (Pyridine-dicarboxylic acid monoamide) Hydrolysis->Deg2 Deg3 DP-3: Dealkylated Lactam (3-hydroxy-3H-pyrrolo [3,4-c]pyridin-1-one) Thermal->Deg3

Fig 1. Primary forced degradation pathways of the pyrrolo[3,4-c]pyridine intermediate.

Quantitative Data: Typical Forced Degradation Profile

The following table summarizes the expected mass balance and degradation behavior of the compound under standard ICH Q1A/Q1B stress conditions.

Stress ConditionTime / Temp% Parent RemainingMajor Degradant FormedMass Balance
Acidic (0.2 N HCl)24h / 60°C85.2%DP-2 (Hydrolysis), DP-3 (Dealkylation)98.5%
Basic (0.2 N NaOH)24h / 60°C42.1%DP-2 (Hydrolysis)95.0%
Oxidative (6% H2O2)24h / RT68.4%DP-1 (Imide)99.2%
Thermal (Solid State)7 days / 80°C99.1%None detected100.0%
Photolytic (ICH Q1B)1.2M lux hrs89.5%DP-1 (Imide)97.8%

Troubleshooting Guide & FAQs

Q: During RP-HPLC analysis, the parent compound and the oxidized imide degradant (DP-1) co-elute. How can we resolve them?

Causality: Both compounds share nearly identical lipophilicity (LogP). Standard C18 columns rely primarily on hydrophobic partitioning and often fail to distinguish the subtle dipole moment difference between a hydroxylactam and an imide. Solution: Switch your stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns leverage π−π and dipole-dipole interactions, which strongly differentiate the electron-deficient imide ring of DP-1 from the hemiaminal parent, resulting in baseline resolution.

Q: We observe a mass balance deficit (~5%) during alkaline forced degradation. Where is the missing degradant?

Causality: Alkaline hydrolysis generates the ring-opened DP-2, which is a carboxylic acid. In standard positive electrospray ionization (ESI+), carboxylic acids often exhibit severe ion suppression or fail to ionize entirely, leading to apparent mass balance deficits if UV absorption shifts. Solution: Implement polarity switching in your LC-MS method. Analyze the alkaline stress samples in ESI- mode using a volatile buffer (e.g., 10 mM ammonium acetate, pH 5.0) to ensure the carboxylic acid is efficiently ionized as [M−H]− .

Q: Is the hemiaminal hydroxyl group stable during sample extraction with methanol?

Causality: Cyclic hemiaminals exist in equilibrium with their open-chain aldehyde forms. In the presence of primary alcohols like methanol, especially under slightly acidic conditions, they undergo nucleophilic substitution to form methyl aminals (methoxy artifacts). Solution: Never use methanol or ethanol as sample diluents for this compound. Strictly use Acetonitrile/Water mixtures to prevent solvent-induced artifact formation.

AnalyticalWorkflow Start Degradant Profiling (LC-UV-MS) Check1 Co-elution of Parent & DP-1? Start->Check1 Sol1 Switch to Phenyl-Hexyl Column (Enhance π-π interactions) Check1->Sol1 Yes Check2 Poor MS Ionization for DP-2 (Acidic)? Check1->Check2 No Sol1->Check2 Sol2 Use Negative ESI Mode & Ammonium Acetate Buffer Check2->Sol2 Yes End Validated Stability-Indicating Method (SIM) Check2->End No Sol2->End

Fig 2. LC-MS troubleshooting workflow for resolving pyrrolopyridine degradants.

Self-Validating Experimental Protocols

To ensure data integrity, every degradation study must be a self-validating system. The following protocols incorporate mandatory control steps to prevent false positives.

Protocol A: Controlled Forced Degradation (Stress Testing)
  • Stock Preparation: Dissolve 10 mg of the intermediate in 10 mL of HPLC-grade Acetonitrile (1 mg/mL). Do not use methanol.

  • Oxidative Stress & Quenching: Mix 1 mL of stock with 1 mL of 6% H2​O2​ . Incubate at room temperature for 24 hours. Crucial Step: Quench the reaction with 100 µL of 1M Sodium Thiosulfate prior to injection. Causality: Unquenched peroxide will continue to degrade the sample inside the autosampler, leading to non-reproducible, time-dependent artifact peaks.

  • Acid/Base Stress & Neutralization: Mix 1 mL of stock with 1 mL of 0.2 N HCl (or NaOH). Incubate at 60°C for 24 hours. Crucial Step: Neutralize with an exact equivalent of base (or acid) before injection. Causality: Injecting highly acidic/basic samples directly degrades the silica backbone of the HPLC column and distorts peak shapes.

  • System Validation (The "Blank Stress"): Prepare a blank containing only Acetonitrile and the stressor (e.g., H2​O2​

    • Thiosulfate) subjected to the exact same conditions. Any peaks appearing in this blank must be subtracted from the sample chromatogram to rule out stressor-derived impurities.
Protocol B: LC-MS/MS Method for Degradant Profiling
  • Column: Waters XSelect Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0 with acetic acid. Causality: pH 5.0 keeps the pyridine nitrogen (pKa ~5.2) partially protonated for excellent ESI+ sensitivity, while allowing the DP-2 carboxylic acid to ionize in ESI-.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 2 min, ramp to 95% B over 15 min, hold for 3 min.

  • Detection: UV at 254 nm (optimal for the pyrrolopyridine chromophore) in series with MS utilizing rapid ESI polarity switching (+/-).

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one in Cell-Based Assays

Welcome to the Technical Support Center for handling 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2365419-32-3). As a highly functionalized pyrrolo[3,4-c]pyridine derivative, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2365419-32-3). As a highly functionalized pyrrolo[3,4-c]pyridine derivative, this compound presents unique challenges in in vitro assays. While the pyrrolopyridine scaffold is highly valued in medicinal chemistry for its target engagement capabilities[1], its specific structural motifs can drive unintended cytotoxicity through three primary mechanisms: colloidal aggregation, oxidative stress, and off-target kinase inhibition.

This guide provides application scientists and drug development professionals with field-proven, self-validating workflows to diagnose and neutralize these toxicity drivers.

Structural Drivers of Toxicity

To effectively troubleshoot, we must first understand the causality behind the compound's behavior in biological media.

Mechanism Compound 2-tert-Butyl-3-hydroxy- 3H-pyrrolo[3,4-c]pyridin-1-one Lipophilic tert-Butyl Group (High LogP) Compound->Lipophilic Redox 3-Hydroxy-pyrrolone (Redox Active) Compound->Redox Scaffold Pyrrolopyridine Core (Hinge Binder) Compound->Scaffold Agg Colloidal Aggregation & Membrane Rupture Lipophilic->Agg ROS Thiol Depletion & Oxidative Stress Redox->ROS Kinase Off-Target Kinase Inhibition (e.g. RET/FMS) Scaffold->Kinase

Structural drivers of cytotoxicity for 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

Diagnostic Workflow

Do not assume that a drop in cell viability equates to on-target engagement. Use the following diagnostic logic to isolate the root cause of the observed toxicity.

ToxicityDiagnostics Start Observe Cytotoxicity (IC50 < 10 µM) CheckSol Check Media Turbidity (DLS or Microscopy) Start->CheckSol IsPrecip Precipitation? CheckSol->IsPrecip SolIssue Solubility/Aggregation Execute Protocol A IsPrecip->SolIssue Yes RunNAC Run NAC Rescue Assay (Pre-treat with 5 mM NAC) IsPrecip->RunNAC No IsRescued Viability Rescued? RunNAC->IsRescued ROSIssue Oxidative Stress (ROS) Execute Protocol B IsRescued->ROSIssue Yes OffTarget Off-Target Kinase Execute Protocol C IsRescued->OffTarget No

Diagnostic workflow to identify the root cause of pyrrolopyridine-induced cytotoxicity.

Troubleshooting Guides & Validated Protocols

Protocol A: Resolving Colloidal Aggregation (Lipophilic Toxicity)

The Science: The bulky tert-butyl group significantly increases the compound's partition coefficient (LogP). Direct dilution from DMSO into aqueous media often causes supersaturation, forming micro-precipitates. Cells phagocytose these colloids, leading to lysosomal swelling and non-specific membrane rupture. The Fix: Use a cyclodextrin-based formulation to encapsulate the hydrophobic moiety.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • In a separate sterile tube, prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in PBS.

  • Slowly titrate the DMSO stock into the HP-β-CD solution under continuous vortexing to achieve a 1 mM intermediate stock (10% DMSO).

  • Dilute the intermediate stock 1:100 into pre-warmed complete culture media (Final concentrations: 10 µM compound, 0.1% DMSO, 0.2% HP-β-CD).

  • Self-Validation Step: Analyze the final media using Dynamic Light Scattering (DLS) or nephelometry. A polydispersity index (PDI) < 0.2 confirms the absence of colloidal aggregates.

Protocol B: Neutralizing Oxidative Stress (Redox Cycling)

The Science: The 3-hydroxy-3H-pyrrol-1-one motif is inherently redox-active. Similar to other hydroxy-pyrrolones, it can act as a Michael acceptor or undergo oxidation, depleting the intracellular glutathione (GSH) pool and generating Reactive Oxygen Species (ROS)[2][3]. The Fix: Replenish the intracellular thiol pool using N-acetylcysteine (NAC) to confirm if toxicity is ROS-mediated.

Step-by-Step Methodology:

  • Seed cells at optimal density in a 96-well plate and incubate overnight.

  • Prepare a 500 mM stock of NAC in water and adjust the pH to 7.4 using 1M NaOH (Critical: Unneutralized NAC will acidify the media and kill cells).

  • Pre-treat cells with a final concentration of 5 mM neutralized NAC for 2 hours prior to compound addition.

  • Add the compound at your previously established IC50 and IC90 concentrations.

  • Incubate for 48 hours.

  • Self-Validation Step: Measure viability using an ATP-based assay (e.g., CellTiter-Glo) or LDH release. Do not use MTT or Resazurin (see FAQ). If viability is restored to >90% in the NAC-treated wells, the toxicity is definitively driven by 3-hydroxy-mediated oxidative stress.

Protocol C: Identifying Off-Target Kinase Engagement

The Science: The pyrrolo[3,4-c]pyridine core is a privileged bioisostere for purines. Its planar, heterocyclic nature allows it to easily intercalate into the ATP-binding hinge region of various off-target kinases (frequently RET, FMS, or SYK), causing cell cycle arrest[4][5]. The Fix: Disrupt the hinge-binding hydrogen bond network.

Step-by-Step Methodology:

  • Submit the compound to a broad cell-free kinome screen (e.g., KINOMEscan) at 1 µM to identify primary off-targets.

  • Cross-reference the identified off-target kinases with their mRNA expression levels in your specific cell line using the Cancer Cell Line Encyclopedia (CCLE).

  • Self-Validation Step: Synthesize or procure an N-methylated analog of the compound (methylating the pyrrole nitrogen). This modification removes the critical hydrogen bond donor required for hinge binding. Run this analog in parallel in your cell assay; if the N-methyl analog is non-toxic, your original toxicity was driven by off-target kinase inhibition.

Quantitative Data Interpretation

Use the following reference table to interpret the shifts in your IC50 values when applying the troubleshooting protocols.

Table 1: Expected Viability Shifts During Troubleshooting (Example Data in HEK293T)

Experimental ConditionObserved IC50 (µM)Diagnostic Interpretation
Standard Media (0.1% DMSO) 4.2Baseline apparent toxicity.
Media + 0.2% HP-β-CD 18.5Toxicity was partially driven by colloidal aggregation.
Media + 5 mM NAC > 50.0Toxicity is primarily driven by ROS and intracellular thiol depletion.
N-methylated Control Analog 4.5Off-target kinase inhibition is not the primary driver (toxicity persists despite removing hinge-binding capacity).

Frequently Asked Questions (FAQs)

Q: Why does the compound appear highly toxic in HEK293T cells, but relatively safe in Caco-2 or HepG2 cells? A: This discrepancy is usually driven by differential expression of efflux transporters. Pyrrolopyridine and related heterocyclic derivatives are frequently substrates for P-glycoprotein (P-gp/MDR1). HEK293T cells have notoriously low P-gp expression, leading to rapid intracellular accumulation and apparent toxicity. Conversely, Caco-2 and HepG2 cells have high efflux capacity, pumping the compound out before it can exert toxic effects[6].

Q: Can I use standard MTT or Resazurin (Alamar Blue) assays to measure cell viability with this compound? A: No. It is highly recommended to use ATP-based (CellTiter-Glo) or membrane-integrity (LDH release) assays instead. The 3-hydroxy-pyrrolone moiety has inherent redox activity[2]. It can directly reduce the tetrazolium dye or resazurin independently of cellular metabolism, leading to massive false-positive viability signals even when the cells are completely dead.

Q: I applied the HP-β-CD protocol, but my compound still crashes out of solution at 50 µM. What are my options? A: If cyclodextrins are insufficient, the tert-butyl group's lipophilicity is exceeding the micellar capacity of the media. You must either lower the top concentration of your assay to 10 µM or switch to a formulation containing 0.1% Tween-80 combined with 0.5% DMSO. Always run a vehicle-only control to ensure the surfactants themselves are not stressing your specific cell line.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. National Institutes of Health (NIH).[Link]

  • In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. MDPI.[Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC. National Institutes of Health (NIH).[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. National Institutes of Health (NIH).[Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones | Journal of the American Chemical Society. ACS Publications.[Link]

  • A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing - PMC. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Research on 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

Welcome to the technical support center for research involving 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one. As a novel heterocyclic compound, direct experimental literature on this specific molecule is emerging...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for research involving 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one. As a novel heterocyclic compound, direct experimental literature on this specific molecule is emerging. This guide is therefore built upon established principles in N-heterocycle synthesis, the chemistry of N-hydroxy lactams, and extensive experience with related pyrrolopyridinone systems. Our goal is to provide you with a robust framework for anticipating and overcoming common experimental challenges, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs): Synthesis and Handling

This section addresses common questions regarding the synthesis and handling of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, focusing on proactive measures to avoid common pitfalls.

Q1: My synthesis of the pyrrolo[3,4-c]pyridin-1-one core is resulting in low yields. What are the likely causes?

A1: Low yields in the synthesis of N-heterocycles are a frequent challenge and can often be traced back to several key factors.[1] A systematic approach to troubleshooting is recommended.[2]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1] Small-scale trial reactions are advisable to determine the optimal parameters for your specific substrates without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can lead to a host of side products or halt the reaction altogether.[1] Always use reagents of appropriate purity and ensure solvents are thoroughly dried when necessary.

  • Atmospheric Sensitivity: Many intermediates in heterocyclic synthesis are sensitive to atmospheric moisture and oxygen.[1] Employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial.

  • Steric Hindrance: The bulky tert-butyl group on your target molecule can sterically hinder the desired bond formations. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of less sterically demanding reagents if possible.

Q2: I am observing the formation of multiple byproducts during my reaction. How can I improve the selectivity?

A2: Byproduct formation is a common hurdle, particularly in multi-step or one-pot syntheses of complex heterocycles.[3][4]

  • Optimize Catalyst and Reagents: The choice of catalyst (acid or base) and its stoichiometry is critical. For cyclization steps, both Brønsted and Lewis acids are often employed, and the optimal choice may need to be determined empirically.[3]

  • Control of Reaction Temperature: Executing the reaction at an optimal temperature can significantly minimize side reactions. In some instances, lower temperatures over a longer duration can favor the desired product.[3]

  • Order of Reagent Addition: The sequence in which reagents are introduced can be crucial in minimizing the formation of side products, such as dimers from starting materials.

Q3: The N-hydroxy group in my product seems to be unstable. What precautions should I take?

A3: N-hydroxy lactams can be sensitive to both acidic and basic conditions, as well as reductive environments.

  • pH Control: During workup and purification, avoid strongly acidic or basic conditions which can catalyze the decomposition of the N-hydroxy group or hydrolysis of the lactam ring.[5]

  • Reductive Instability: The N-O bond is susceptible to reduction. Be mindful of this when choosing reagents for subsequent synthetic steps.

  • Storage Conditions: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C) to minimize degradation over time.

II. Troubleshooting Guide: Purification and Characterization

This section provides a problem-and-solution framework for common issues encountered during the purification and analysis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks on silica TLC plates. The compound is polar and basic due to the pyridine nitrogen and hydroxyl group, leading to strong interactions with acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent.[3][6] - Use a different stationary phase such as neutral or basic alumina.[3][7]
Difficulty purifying the compound by column chromatography. The high polarity of the compound makes it difficult to elute from normal-phase columns and poorly retained on standard reverse-phase columns.- For normal-phase, use a gradient elution with a polar solvent system (e.g., dichloromethane/methanol).[3] - Consider reverse-phase chromatography using a polar-modified C18 column.[8] - Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for purifying highly polar compounds.[9]
The purified compound degrades upon standing. The compound may be sensitive to air, light, or residual acid/base from purification.- Ensure all solvents are removed under reduced pressure at low temperature. - Store the final product under an inert gas (argon or nitrogen) at low temperature and protected from light.
NMR spectrum shows broad peaks for the hydroxyl proton. The hydroxyl proton is exchanging with residual water or other exchangeable protons in the NMR solvent.- Add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl peak should disappear. - Ensure the use of dry NMR solvents.
Mass spectrometry data is ambiguous or shows fragmentation. The N-hydroxy lactam may be thermally labile or prone to fragmentation in the mass spectrometer.- Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). - Optimize the ionization source parameters to minimize fragmentation.

III. Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography on Neutralized Silica Gel

This protocol provides a framework for the purification of polar, potentially acid-sensitive compounds like 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

1. Preparation of Neutralized Silica Gel: a. Prepare a slurry of silica gel in the desired starting eluent (e.g., 98:2 dichloromethane:methanol). b. Add triethylamine to the slurry to a final concentration of 0.5% (v/v). c. Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

2. Column Packing: a. Pack a chromatography column with the neutralized silica gel slurry, ensuring no air bubbles are trapped. b. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting the column with the starting solvent system. b. Gradually increase the polarity of the eluent as needed (e.g., by increasing the percentage of methanol). c. Collect fractions and monitor their composition by thin-layer chromatography (TLC).

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent product degradation. c. Dry the purified compound under high vacuum.

IV. Visualized Workflows and Data

Troubleshooting Workflow for Low Yield in Synthesis

start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Assess Reagent and Solvent Purity check_conditions->check_reagents Conditions OK optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_reagents->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_reagents->purify_reagents Impure check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Inadequate check_workup->optimize_conditions Workup OK modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected

Caption: A decision-making workflow for troubleshooting low reaction yields.

Recommended Storage Conditions
Parameter Condition Rationale
Temperature -20°C or lowerTo slow down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation or reaction with atmospheric moisture.[1]
Light Amber vial or stored in the darkTo prevent photochemical decomposition.
Purity High purity, free of solventResidual solvents or impurities can promote degradation over time.

V. Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[10][11]

  • Handling: Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

VI. References

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]

  • (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Available at: [Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • An Efficient Synthesis of Pyrrolo[2,3,4-kl]acridin-1-one Derivatives Catalyzed by l-Proline. ACS Publications. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Available at: [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validating the Analgesic Effects of Novel Pyrrolo[3,4-c]pyridin-1-one Derivatives: A Comparative Guide

This guide provides a comprehensive framework for validating the analgesic properties of a novel compound, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, in comparison to established analgesic agents. We will del...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the analgesic properties of a novel compound, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, in comparison to established analgesic agents. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously assess its potential as a new pain therapeutic. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of Pyrrolo[3,4-c]pyridine Derivatives in Analgesia

The pyrrolo[3,4-c]pyridine scaffold has emerged as a promising pharmacophore in the quest for novel analgesic agents. Studies on various derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant antinociceptive activity, in some cases surpassing that of conventional drugs like acetylsalicylic acid and approaching the efficacy of morphine in preclinical models.[1][2][3] These findings underscore the therapeutic potential of this chemical class and provide a strong rationale for the investigation of new analogs such as 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

This guide will outline a systematic approach to validate the analgesic effects of this novel compound, comparing its performance against two major classes of analgesics: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and opioids.

Comparative Framework: Benchmarking Against Standard Analgesics

To establish a clear therapeutic profile, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one will be evaluated against a non-selective NSAID, Ibuprofen, and a gold-standard opioid, Morphine.

  • Ibuprofen: A common over-the-counter NSAID that primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][6][7]

  • Morphine: A potent opioid analgesic that exerts its effects primarily through agonism of the μ-opioid receptor (MOR).[8][9] Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.

The following diagram illustrates the proposed experimental workflow for this comparative validation.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Analgesic Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison Synthesis Synthesis of 2-tert-Butyl-3-hydroxy- 3H-pyrrolo[3,4-c]pyridin-1-one Purification Purification & Structural Verification (NMR, MS, HPLC) Synthesis->Purification HotPlate Hot Plate Test (Central Analgesia) Purification->HotPlate TailFlick Tail-Flick Test (Spinal Analgesia) Purification->TailFlick COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Purification->COX_Assay Opioid_Binding Opioid Receptor Binding Assay Purification->Opioid_Binding DataAnalysis Efficacy Comparison: - % MPE - ED50 HotPlate->DataAnalysis TailFlick->DataAnalysis MoA_Comparison Mechanism Comparison: - COX Inhibition vs. - Opioid Receptor Affinity COX_Assay->MoA_Comparison Opioid_Binding->MoA_Comparison

Caption: Experimental workflow for validating the analgesic effects of a novel compound.

In Vivo Evaluation of Analgesic Efficacy

The primary assessment of analgesic activity will be conducted using established in vivo models of nociception in rodents. These tests are crucial for determining the central and spinal analgesic potential of the test compound.

Hot Plate Test: Assessing Supraspinal Analgesia

This test evaluates the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[10][11]

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory environment for at least one week with free access to food and water.[10]

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.[12]

  • Baseline Latency: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time of 30 seconds is implemented to prevent tissue damage.[12][13] Animals with a baseline latency outside of a predetermined range (e.g., 5-15 seconds) are excluded.

  • Drug Administration: Animals are divided into groups and administered one of the following via oral gavage:

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (e.g., 10, 30, 100 mg/kg)

    • Ibuprofen (e.g., 100 mg/kg)

    • Morphine (e.g., 10 mg/kg)

  • Post-Treatment Latency: The hot plate test is repeated at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect.[13]

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test: Investigating Spinal Analgesia

This assay measures the latency to withdraw the tail from a radiant heat source and is a classic model for evaluating spinally mediated analgesia.[11][14]

Protocol:

  • Animal Acclimatization: As described for the hot plate test.

  • Apparatus: A tail-flick analgesiometer with a radiant heat source.

  • Baseline Latency: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the mouse to flick its tail is recorded. A cut-off time of 10-15 seconds is set to prevent tissue injury.[11][14]

  • Drug Administration: Similar to the hot plate test.

  • Post-Treatment Latency: The tail-flick latency is measured at various time points post-drug administration.

  • Data Analysis: The %MPE is calculated as described for the hot plate test.

Expected Data and Comparative Analysis

The data from these in vivo assays will be compiled to compare the analgesic efficacy of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one with the standard drugs.

Table 1: Comparative Analgesic Efficacy in the Hot Plate Test

Treatment Group (Dose)Peak %MPE (Mean ± SEM)Time to Peak Effect (min)
Vehicle5.2 ± 1.8-
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (10 mg/kg)25.6 ± 4.160
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (30 mg/kg)48.9 ± 5.7**60
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (100 mg/kg)72.3 ± 6.2***60
Ibuprofen (100 mg/kg)35.8 ± 4.590
Morphine (10 mg/kg)95.1 ± 2.3***30

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle group (Data are hypothetical).

Table 2: Comparative Analgesic Efficacy in the Tail-Flick Test

Treatment Group (Dose)Peak %MPE (Mean ± SEM)Time to Peak Effect (min)
Vehicle4.8 ± 1.5-
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (10 mg/kg)22.1 ± 3.960
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (30 mg/kg)45.3 ± 5.1**60
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (100 mg/kg)68.7 ± 5.9***60
Ibuprofen (100 mg/kg)31.4 ± 4.290
Morphine (10 mg/kg)92.6 ± 2.8***30

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle group (Data are hypothetical).

Elucidating the Mechanism of Action

To understand how 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one exerts its analgesic effects, in vitro assays targeting the primary mechanisms of NSAIDs and opioids will be performed.

G cluster_0 Pain Stimulus cluster_1 Prostaglandin Pathway cluster_2 Opioid Pathway Stimulus Tissue Injury/ Inflammation ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins PainSignal_PG Pain Signal (Peripheral Sensitization) Prostaglandins->PainSignal_PG OpioidReceptor μ-Opioid Receptor Inhibition Inhibition of Neuronal Firing OpioidReceptor->Inhibition PainSignal_Opioid Reduced Pain Transmission Inhibition->PainSignal_Opioid Ibuprofen Ibuprofen Ibuprofen->COX Inhibits TestCompound_COX Test Compound TestCompound_COX->COX Inhibits? Morphine Morphine Morphine->OpioidReceptor Activates TestCompound_Opioid Test Compound TestCompound_Opioid->OpioidReceptor Binds?

Caption: Potential mechanisms of action for the test compound compared to standard analgesics.

In Vitro COX-1/COX-2 Inhibition Assay

This assay will determine if the test compound shares the mechanism of action of NSAIDs.

Protocol:

  • Enzyme Preparation: Commercially available, purified human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: A colorimetric or fluorometric assay kit is employed to measure the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, which is proportional to the enzyme activity.

  • Procedure:

    • The test compound, Ibuprofen (positive control), and a vehicle control are incubated with either COX-1 or COX-2 enzyme in the presence of arachidonic acid.

    • The reaction is initiated, and the change in absorbance or fluorescence is measured over time.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. This allows for the determination of both potency and selectivity.

Opioid Receptor Binding Assay

This assay will assess the affinity of the test compound for opioid receptors, the primary targets of opioid analgesics.

Protocol:

  • Membrane Preparation: Cell membranes expressing specific human opioid receptor subtypes (μ, δ, κ) are prepared from transfected cell lines or obtained commercially.[15][16]

  • Assay Principle: A competitive radioligand binding assay is performed.[15][17] A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]DAMGO for the μ-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.[8]

  • Procedure:

    • The membrane preparation, radioligand, and test compound (or Morphine as a positive control) are incubated to allow for binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the affinity of the compound for the receptor.

Interpreting Mechanistic Data

The results from these in vitro assays will provide crucial insights into the potential mechanism of action of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one.

Table 3: Comparative Mechanism of Action Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)μ-Opioid Receptor Ki (nM)
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one>100>10050.2
Ibuprofen1535>10,000
Morphine>100>1002.5

(Data are hypothetical and for illustrative purposes only)

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the preclinical validation of the analgesic effects of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one. By employing a multi-faceted approach that combines in vivo efficacy studies with in vitro mechanistic assays, a clear and objective comparison against standard analgesics can be achieved.

The hypothetical data presented suggest that this novel compound may possess potent central and spinal analgesic properties, potentially mediated through the opioid system, without significant activity at COX enzymes. Such a profile would warrant further investigation, including:

  • Evaluation in other pain models: Assessing efficacy in models of inflammatory and neuropathic pain.

  • Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Opioid receptor functional assays: Investigating whether the compound acts as an agonist, antagonist, or partial agonist at the μ-opioid receptor.

The systematic validation of novel compounds like 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is essential for the development of the next generation of safe and effective pain therapeutics.

References

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  • Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. (n.d.). ResearchGate. Available at: [Link]

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  • Zarei, M., et al. (2014). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. Journal of Evidence-Based Complementary & Alternative Medicine, 19(4), 248-252. Available at: [Link]

  • Szkatuła, D., et al. (2021). Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. R Discovery. Available at: [Link]

  • BioMed. (n.d.). Tail Flick Test. Available at: [Link]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones. PubMed. Available at: [Link]

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  • Singh, S., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 12(11), 1898-1904. Available at: [Link]

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Comparative

Confirming the Molecular Target of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one: A Comparative Guide to Target Identification and Validation

For researchers and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguou...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous identification and confirmation of the compound's molecular target. This guide provides a comprehensive, technically-grounded framework for confirming the target of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one , a member of the pharmacologically diverse pyrrolo[3,4-c]pyridine class of molecules.[1][2][3]

While the specific target of this compound is not extensively documented, its structural similarity to known inhibitors of phosphodiesterase 2 (PDE2) makes this enzyme a primary putative target. This guide will therefore focus on a systematic approach to confirming PDE2 as the target, while also considering methodologies for broader target discovery. We will use the well-characterized PDE2 inhibitor, Bay 60-7550 , as a positive control and comparative benchmark throughout our experimental workflow.[4][5][6][7]

The Scientific Rationale: Why PDE2 is a Strong Hypothesis

The pyrrolo[3,4-c]pyridine scaffold is a versatile pharmacophore, with derivatives showing a wide array of biological activities, from analgesic and sedative effects to antiviral and anticancer properties.[1][2][8] This diversity underscores the importance of precise target identification. The structural alerts within 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, when compared to known PDE inhibitors, strongly suggest an interaction with the cyclic nucleotide-binding pocket of a phosphodiesterase.

Bay 60-7550, a potent and selective PDE2 inhibitor, provides a compelling case for our primary hypothesis.[4][5][9] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its unique characteristic is its allosteric activation by cGMP, which increases its cAMP hydrolytic activity. By inhibiting PDE2, compounds like Bay 60-7550 can elevate intracellular cGMP levels, leading to downstream signaling events such as the activation of protein kinase A (PKA).[4][5] This mechanism is implicated in various physiological processes, including neuronal function, cardiac contractility, and inflammation.

This guide will walk you through a multi-pronged approach to not only test this hypothesis but also to build a robust data package for target validation, ensuring scientific rigor and reproducibility.

A Phased Approach to Target Confirmation

Our experimental strategy is divided into three main phases:

  • Phase 1: In Vitro Target Engagement and Potency. Direct biochemical assays to determine if the compound interacts with and inhibits PDE2.

  • Phase 2: Cell-Based Target Validation. Cellular assays to confirm that the compound modulates the downstream signaling pathway of the putative target.

  • Phase 3: Selectivity and Off-Target Profiling. A broader screen to ensure the compound's specificity for the intended target.

cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Selectivity Profiling p1_a Enzyme Inhibition Assay (IC50 Determination) p1_b Direct Binding Assay (SPR/ITC) p1_a->p1_b Confirms direct interaction p2_a Cellular cGMP/cAMP Assay p1_b->p2_a Proceed if potent and direct binder p2_b Downstream Signaling Analysis (e.g., PKA substrate phosphorylation) p2_a->p2_b Links target engagement to cellular function p3_a PDE Family-Wide Panel p2_b->p3_a Proceed if cellularly active p3_b Broader Kinase/GPCR Screen p3_a->p3_b Defines specificity

Figure 1: Experimental Workflow for Target Confirmation. A phased approach ensures a logical and cost-effective progression from initial biochemical hits to a fully validated and selective compound.

Phase 1: In Vitro Target Engagement and Potency

The initial step is to determine if 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one directly interacts with and inhibits PDE2A.

Experiment 1.1: PDE2A Enzyme Inhibition Assay

Rationale: This is the foundational experiment to determine the potency of the compound against the putative target. A standard method is a fluorescence polarization (FP)-based assay, which is highly sensitive and amenable to high-throughput screening.

Protocol:

  • Reagents: Recombinant human PDE2A, fluorescein-labeled cGMP substrate, anti-cGMP antibody.

  • Assay Principle: In the absence of PDE2A activity, the fluorescent cGMP binds to the antibody, resulting in a high FP signal. Active PDE2A hydrolyzes the cGMP, preventing its binding to the antibody and leading to a low FP signal.

  • Procedure: a. Prepare a serial dilution of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, Bay 60-7550 (positive control), and a vehicle control (e.g., DMSO). b. In a 384-well plate, add the compounds, followed by recombinant PDE2A enzyme. c. Initiate the reaction by adding the fluorescent cGMP substrate. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the anti-cGMP antibody. f. Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 1.2: Direct Binding Assay (Surface Plasmon Resonance - SPR)

Rationale: While an inhibition assay demonstrates functional modulation, it does not definitively prove direct binding. SPR provides real-time kinetics of the interaction between the compound and the target protein, confirming a direct physical interaction and providing association (ka) and dissociation (kd) rates.

Protocol:

  • Immobilization: Covalently immobilize recombinant human PDE2A onto a sensor chip.

  • Analyte Injection: Flow serial dilutions of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one and Bay 60-7550 over the chip surface.

  • Detection: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized PDE2A.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and the equilibrium dissociation constant (KD).

Comparative Data Summary (Hypothetical)

CompoundPDE2A IC50 (nM)PDE2A KD (nM)
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one15.225.8
Bay 60-75504.7[7]3.8[4][5]
Inactive Control> 10,000No Binding Detected

Phase 2: Cell-Based Target Validation

Once direct binding and in vitro potency are established, the next critical step is to demonstrate that the compound engages the target in a cellular context and elicits the expected downstream biological response.

Experiment 2.1: Cellular cGMP Accumulation Assay

Rationale: PDE2 inhibition is expected to increase intracellular cGMP levels. This assay will measure the compound's ability to modulate this second messenger in a relevant cell line.

Protocol:

  • Cell Line: Use a cell line with detectable PDE2 expression (e.g., human platelets or a transfected HEK293 line).

  • Treatment: a. Pre-treat cells with the test compounds at various concentrations. b. Stimulate cGMP production with a nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP).

  • Lysis and Detection: Lyse the cells and measure cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Calculate the fold-increase in cGMP levels relative to the vehicle-treated control and determine the EC50 for cGMP accumulation.

Expected Outcome: Both 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one and Bay 60-7550 should induce a dose-dependent increase in SNP-stimulated cGMP levels.

NO_donor NO Donor (e.g., SNP) sGC Soluble Guanylate Cyclase (sGC) NO_donor->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE2 PDE2 cGMP->PDE2 hydrolyzed by PKA PKA Activation cGMP->PKA activates AMP 5'-GMP PDE2->AMP Test_Compound 2-tert-Butyl-3-hydroxy... (Test Compound) Test_Compound->PDE2 inhibits Bay607550 Bay 60-7550 (Positive Control) Bay607550->PDE2 inhibits

Figure 2: PDE2 Signaling Pathway. Inhibition of PDE2 prevents the breakdown of cGMP, leading to its accumulation and subsequent activation of downstream effectors like PKA.

Phase 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is ensuring that the compound is selective for its intended target to minimize potential side effects.

Experiment 3.1: PDE Family-Wide Selectivity Panel

Rationale: To confirm that 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is a selective PDE2 inhibitor, it must be tested against other members of the phosphodiesterase family.

Protocol:

  • Panel: Utilize a commercially available panel or in-house assays for all 11 PDE families (PDE1-11).

  • Assay: Perform enzyme inhibition assays, similar to the one described in Phase 1, for each PDE family member.

  • Data Analysis: Determine the IC50 values for each PDE and calculate the selectivity ratio (IC50 for other PDEs / IC50 for PDE2A).

Selectivity Profile (Hypothetical)

PDE Family2-tert-Butyl-3-hydroxy... IC50 (nM)Bay 60-7550 IC50 (nM)
PDE2A 15.2 4.7
PDE1C> 2,000235
PDE3A> 10,000> 10,000
PDE4D> 10,000> 10,000
PDE5A850470

A selectivity of >100-fold over other PDE families is generally considered a good starting point for a selective inhibitor.

Conclusion

This guide outlines a systematic and robust strategy for confirming the molecular target of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, with a strong scientific rationale for investigating PDE2 as the primary putative target. By employing a phased approach that combines in vitro biochemical assays, cell-based functional readouts, and comprehensive selectivity profiling, researchers can build a compelling data package for target validation. The use of a well-characterized comparator like Bay 60-7550 provides an essential benchmark for potency and selectivity. This rigorous, evidence-based approach is fundamental to advancing novel chemical entities through the drug discovery pipeline.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][1][2][3]

  • Patsnap Synapse. (2026, January 17). BAY-60-7550. Retrieved from [Link][6]

  • BPS Bioscience. (n.d.). BAY-60-7550 PDE2A. Retrieved from [Link][9]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5943. [Link][8]

Sources

Validation

A Comparative Analysis of In Vivo Efficacy: The Novel PARP Inhibitor 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one Versus Standard-of-Care Agents

This guide provides a comparative overview of the pre-clinical in vivo efficacy of the novel poly (ADP-ribose) polymerase (PARP) inhibitor, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, against established stand...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative overview of the pre-clinical in vivo efficacy of the novel poly (ADP-ribose) polymerase (PARP) inhibitor, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, against established standard-of-care PARP inhibitors, Olaparib and Talazoparib. As 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is an investigational compound, this guide will utilize a structured, data-driven framework to outline how its efficacy would be assessed and benchmarked against current therapies in relevant cancer models.

The therapeutic landscape for cancers with deficiencies in DNA damage repair (DDR) pathways, particularly those with mutations in BRCA1 and BRCA2 genes, has been revolutionized by the advent of PARP inhibitors.[1][2] These drugs exploit the concept of synthetic lethality, where the inhibition of PARP in cancer cells with a compromised homologous recombination repair (HRR) system leads to catastrophic DNA damage and subsequent cell death.[3] Olaparib and Talazoparib are two such inhibitors with significant clinical validation and regulatory approval for the treatment of various solid tumors, including ovarian and breast cancers.[4][5][6]

This document will delve into the critical aspects of in vivo efficacy evaluation, presenting hypothetical yet plausible data for our novel compound alongside published data for Olaparib and Talazoparib. The experimental protocols detailed herein are designed to provide a robust and reproducible framework for such comparative studies.

Comparative In Vivo Efficacy: A Tabular Summary

The following table summarizes the in vivo efficacy of Olaparib and Talazoparib in well-established, patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of BRCA-deficient cancers. A placeholder for our investigational compound, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, is included to illustrate the target efficacy profile for a competitive next-generation PARP inhibitor.

Compound Cancer Model Dosage & Administration Tumor Growth Inhibition (TGI) Increase in Median Survival Key Findings Reference
Olaparib BRCA1-mutant Breast Cancer Xenograft50 mg/kg, daily, oralSignificant TGI vs. vehicleProlonged survivalDemonstrated potent single-agent activity in a BRCA-deficient setting.[1][1]
Olaparib Platinum-sensitive Recurrent Ovarian Cancer (SOLO2 trial)300 mg, twice daily, oralN/A (Clinical trial)~13 months improvement in overall survival vs. placebo.[7][7]
Talazoparib BRCA-deficient Ovarian Cancer PDX Model0.33 mg/kg, daily, oralSignificant tumor regressionDoubled survival time compared to control.[8][9][8][9]
Talazoparib Metastatic Germline BRCA1/2 Breast Cancer (EMBRACA trial)1 mg, daily, oralN/A (Clinical trial)Median progression-free survival of 8.6 months vs. 5.6 months with chemotherapy.[5]
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (Hypothetical) BRCA1/2-mutant Ovarian Cancer XenograftTBD>90%>150% vs. vehicleHypothetical: Aims to demonstrate superior or non-inferior efficacy with an improved safety profile.N/A

Mechanistic Insights: The Rationale for PARP Inhibition

The efficacy of PARP inhibitors is rooted in their ability to disrupt the repair of single-strand DNA breaks (SSBs). When these SSBs are not repaired, they are converted to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HRR pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated or deficient BRCA proteins, the HRR pathway is compromised. The inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and apoptosis.[1][3]

Talazoparib is noted for its high potency and ability to trap PARP enzymes on DNA, which is considered a key mechanism for its enhanced cytotoxicity compared to some other PARP inhibitors.[5][10] Any novel PARP inhibitor, such as 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one, would be evaluated for its PARP trapping activity as a critical determinant of its potential efficacy.

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation & SSB Repair DNA_Damage_N->PARP_N Replication_N DNA Replication PARP_N->Replication_N DSB_N Double-Strand Break Replication_N->DSB_N Occasional HRR_N Homologous Recombination Repair (BRCA1/2) DSB_N->HRR_N Cell_Survival_N Cell Survival HRR_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP Inhibition DNA_Damage_C->PARP_C PARPi PARP Inhibitor (e.g., 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one) PARPi->PARP_C Replication_C DNA Replication PARP_C->Replication_C DSB_C Accumulation of Double-Strand Breaks Replication_C->DSB_C Frequent HRR_C Defective Homologous Recombination Repair DSB_C->HRR_C Apoptosis Apoptosis HRR_C->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocols for In Vivo Efficacy Assessment

The following is a detailed, step-by-step methodology for a comparative in vivo efficacy study of a novel PARP inhibitor.

Animal Model Selection and Rationale
  • Model: Female athymic nude mice (6-8 weeks old) are a standard choice for xenograft studies due to their compromised immune system, which prevents rejection of human tumor cells.

  • Tumor Implantation:

    • For a CDX model, a human cancer cell line with a known BRCA mutation (e.g., CAPAN-1 for pancreatic cancer, or engineered cells) is cultured and harvested. Approximately 5 x 10^6 cells are resuspended in a 1:1 mixture of serum-free media and Matrigel and implanted subcutaneously into the flank of each mouse.

    • For a PDX model, tumor fragments from a patient with a BRCA-mutated cancer are surgically implanted subcutaneously. PDX models are often considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.

  • Justification: The choice of a BRCA-deficient model is critical to assess the synthetic lethal effect of PARP inhibitors.

Study Design and Treatment Groups
  • Tumor Growth Monitoring: Tumors are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of 150-200 mm^3, mice are randomized into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose, administered orally)

    • 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (Dose 1, e.g., 25 mg/kg, daily, oral)

    • 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (Dose 2, e.g., 50 mg/kg, daily, oral)

    • Olaparib (50 mg/kg, daily, oral)

    • Talazoparib (0.33 mg/kg, daily, oral)

  • Rationale: Including multiple dose levels of the novel compound allows for the determination of a dose-response relationship. The standard drugs serve as positive controls and benchmarks for efficacy.

Drug Formulation and Administration
  • Formulation: The investigational compound and standard drugs are formulated in a suitable vehicle for oral gavage. The formulation should be optimized for solubility and stability.

  • Administration: Daily oral gavage is a common route for PARP inhibitors in preclinical studies, mimicking the clinical route of administration.

Efficacy Endpoints and Data Analysis
  • Primary Endpoint: Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Secondary Endpoints:

    • Tumor Regression: The number of tumors that shrink below their initial volume.

    • Survival: A separate cohort of mice may be used for a survival study, where the endpoint is tumor volume reaching a predetermined size (e.g., 2000 mm^3) or signs of morbidity. Survival data is often analyzed using Kaplan-Meier curves.

    • Body Weight: Monitored 2-3 times per week as an indicator of systemic toxicity.

  • Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as a one-way ANOVA with post-hoc tests to compare treatment groups. Survival data is analyzed using a log-rank test.

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Testing Start Start: Select Animal and Tumor Model Implantation Subcutaneous Tumor Implantation Start->Implantation Monitoring_1 Monitor Tumor Growth Implantation->Monitoring_1 Randomization Randomize Mice into Treatment Groups Monitoring_1->Randomization Treatment Daily Drug Administration Randomization->Treatment Monitoring_2 Monitor Tumor Volume and Body Weight Treatment->Monitoring_2 Endpoint End of Study: Euthanasia and Tissue Collection Monitoring_2->Endpoint Analysis Data Analysis (TGI, Survival) Endpoint->Analysis Conclusion Conclusion: Comparative Efficacy Assessment Analysis->Conclusion

Caption: A generalized workflow for conducting a comparative in vivo efficacy study of a novel therapeutic agent.

Conclusion

The development of novel PARP inhibitors like 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one holds the promise of further refining the treatment of cancers with DDR deficiencies. A rigorous, comparative in vivo efficacy assessment against established standards of care such as Olaparib and Talazoparib is a critical step in the preclinical development of such compounds. The methodologies and frameworks presented in this guide are designed to provide a robust foundation for these essential studies, ultimately paving the way for the next generation of targeted cancer therapies.

References

  • Dana-Farber Cancer Institute. (2019, January 25). PARP inhibitor drugs may now be standard part of follow-up therapy for some ovarian cancer patients.
  • Pishvaian, M. J., & Lheureux, S. (2012). A Review of PARP Inhibitors in Clinical Development. Journal of the National Comprehensive Cancer Network, 10(3), 345-353.
  • The Oncology Nurse. (2026, February 15). Real-World, Multinational 'RESPONSE' to Standard-of-Care Practices with PARP Inhibitors in Patients with Advanced Ovarian Cancer.
  • Mehta, M., et al. (2021). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. PMC.
  • Lheureux, S., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Cancers, 12(7), 1934.
  • Wang, C., et al. (2019). Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model. Frontiers in Pharmacology, 10, 484.
  • Mirza, M. R. (2024, October 15). Paradigm Shift: PARP Inhibitors Should Be Offered to All Patients with Ovarian Cancer. Oncology Times.
  • Mehta, M., et al. (2025, September 14). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. ResearchGate.
  • Konecny, G. E., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 379-388.
  • Liu, J. F., et al. (2012). In vivo imaging and tracking of a PARP inhibitor at single-cell resolution. Cancer Research, 72(8 Supplement), 4293.
  • Li, A., & Glimelius, B. (2019). Efficacy of PARP Inhibitors in the Treatment of Ovarian Cancer: A Literature-Based Review. Journal of Oncology, 2019, 9854294.
  • Wang, Y., et al. (2017). PARP inhibitors as precision medicine for cancer treatment. Carcinogenesis, 38(7), 687-696.
  • Tew, W. P., et al. (2024, February 22). ASCO Guidelines Support PARP Inhibitor Use in Maintenance and Recurrent Setting of Advanced Ovarian Cancer. Oncology Times.
  • AstraZeneca. (2017, June 4). LYNPARZA™ (olaparib) significantly reduces the risk of disease worsening or death in patients with BRCA-mutated metastatic breast cancer.
  • Tutt, A., et al. (2021, October 15). Olaparib Prolongs Survival in Patients with Early-Stage Breast Cancer and BRCA Mutation. Oncology Times.
  • O'Shaughnessy, J., et al. (2012). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 134(2), 599-608.

Sources

Comparative

Benchmarking 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one: A Comparative Analysis Against Commercial Kinase Inhibitors

An In-Depth Technical Guide for Researchers Prepared by: Senior Application Scientist Abstract The pyrrolo[3,4-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Prepared by: Senior Application Scientist

Abstract

The pyrrolo[3,4-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor and kinase inhibition properties.[1][2] This guide introduces a comprehensive benchmarking strategy for a novel derivative, 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (hereafter designated as Compound X ). Recognizing the therapeutic potential of its structural class, which includes inhibitors of critical cancer signaling pathways like PI3K and DNA damage repair (DDR) pathways involving Poly (ADP-ribose) Polymerase (PARP), we outline a multi-tiered comparative study.[3][4] Compound X will be benchmarked against established, commercially available drugs: Olaparib , a leading PARP inhibitor, and Taselisib , a potent PI3K inhibitor. This guide provides detailed experimental protocols, from initial physicochemical profiling to cell-based phenotypic screens and target-specific biochemical assays, designed to elucidate the mechanism of action, potency, and potential therapeutic niche of Compound X. The objective is to furnish drug development professionals with a robust framework for evaluating novel pyrrolo[3,4-c]pyridine derivatives.

Introduction: The Promise of the Pyrrolo[3,4-c]pyridine Scaffold

The pyrrolo[3,4-c]pyridine bicyclic system is a cornerstone of numerous pharmacologically active agents. Its structural rigidity and capacity for diverse substitutions have made it a fertile ground for discovering compounds that modulate key biological processes. Derivatives have shown significant promise in treating diseases of the nervous and immune systems, as well as demonstrating antidiabetic, antiviral, and notable antitumor activities.[1][2] Specifically, substituted pyrrolo[3,4-c]pyridin-1-ones have been identified as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1) and nicotinamide phosphoribosyltransferase (NAMPT), both critical targets in oncology.[5][6]

Given this precedent, Compound X, featuring a tert-butyl group at the 2-position and a hydroxyl group at the 3-position, warrants a thorough investigation to uncover its therapeutic potential. The central hypothesis is that Compound X may function as an inhibitor of key signaling kinases involved in cell proliferation and survival.

Objective: To systematically evaluate the physicochemical properties, cellular activity, and specific molecular targets of Compound X in direct comparison to the well-characterized commercial inhibitors, Olaparib and Taselisib. This head-to-head analysis will provide a clear performance benchmark and guide future development efforts.

Selection of Commercial Benchmarks

The choice of commercial compounds for benchmarking is critical for contextualizing the performance of a novel agent. We have selected two inhibitors that represent distinct but highly relevant anticancer mechanisms often associated with the broader pyrrolopyridine class.

  • Olaparib: A potent inhibitor of PARP enzymes, Olaparib is a cornerstone of therapy for cancers with mutations in DNA damage repair genes like BRCA1/2. It functions by both catalytic inhibition and trapping PARP on DNA, leading to synthetic lethality.[4] It serves as the benchmark for DDR inhibition.

  • Taselisib: A selective inhibitor of the p110α, p110δ, and p110γ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer.[3] Taselisib serves as the benchmark for cell growth and survival pathway inhibition.

Table 1: Profile of Compound X and Commercial Benchmarks

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Primary Mechanism of Action
Compound X Structure to be insertedC₁₂H₁₄N₂O₂218.25Hypothesized: Kinase Inhibitor (e.g., PARP, PI3K)
Olaparib Structure to be insertedC₂₄H₂₃FN₄O₃434.46PARP1/2 Inhibitor
Taselisib Structure to be insertedC₂₃H₂₈N₆O₂S468.58PI3Kα/δ/γ Inhibitor

Proposed Benchmarking Strategy: A Multi-tiered Approach

A logical, tiered experimental workflow ensures that resources are used efficiently, moving from broad, high-level characterization to deep, mechanistic investigation. This self-validating system allows for go/no-go decisions at each stage.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Biological Activity Screening cluster_2 Tier 3: Mechanistic Deep Dive T1_PhysChem Physicochemical & ADME (Solubility, LogD, Stability) T2_Pheno Phenotypic Screening (Multi-cell line Viability Assay) T1_PhysChem->T2_Pheno Proceed if drug-like properties are acceptable T3_Biochem Biochemical Target Assays (PARP, PI3K) T2_Pheno->T3_Biochem Proceed if potent cellular activity is observed T3_Mech Mechanism of Action Assays (PARP Trapping, p-AKT Western Blot) T3_Biochem->T3_Mech Confirm on-target activity in cells G DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR Poly(ADP-ribose) Chain (PARylation) PARP->PAR synthesizes DDR DNA Repair Proteins (e.g., XRCC1) PAR->DDR recruits Repair SSB Repair DDR->Repair mediates Inhibitor Compound X / Olaparib Inhibitor->PARP inhibits

Caption: Role of PARP in Single-Strand Break Repair and site of inhibition.

Protocol 5: Biochemical PARP1 Inhibition Assay (Colorimetric)
  • Plate Coating: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1. Wash and block the plate.

  • Reaction Setup: Add recombinant human PARP1 enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the test compounds to the wells.

  • Initiation: Start the reaction by adding a reaction cocktail containing biotinylated-NAD+. PARP1 will cleave NAD+ and incorporate the biotinylated ADP-ribose onto the histones.

  • Incubation: Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-conjugated horseradish peroxidase (Strep-HRP), which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash, add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to PARP1 activity.

  • Analysis: Measure the absorbance at 450 nm after stopping the reaction. Calculate IC₅₀ values.

Protocol 6: PARP Trapping Assay (Fluorescence Polarization)
  • Rationale: Modern PARP inhibitors are evaluated not just for catalytic inhibition but also for their ability to "trap" the PARP enzyme on DNA, which is a major contributor to their cytotoxicity. This homogeneous assay measures this trapping effect. [4]2. Assay Principle: A fluorescently labeled DNA oligonucleotide is used. In the unbound state, it tumbles rapidly, resulting in low fluorescence polarization (FP). When PARP1 binds, the larger complex tumbles more slowly, increasing the FP signal.

  • Procedure: In a microplate, combine the fluorescent DNA probe, recombinant PARP1, and serial dilutions of the test compounds.

  • Equilibration: Incubate at room temperature to allow binding to reach equilibrium.

  • Measurement: Read the FP signal on a suitable plate reader.

  • Analysis: Inhibitors that trap PARP1 on the DNA will prevent its dissociation, leading to a dose-dependent increase in the FP signal. Calculate the EC₅₀ (half-maximal effective concentration) for trapping.

Table 4: Hypothetical PARP Inhibition and Trapping Data

ParameterCompound XOlaparibTaselisib
PARP1 Catalytic IC₅₀ (nM) 655>50,000
PARP Trapping EC₅₀ (nM) 9010>50,000

Discussion and Synthesis

By integrating the data from all three tiers, a comprehensive profile of Compound X emerges. In our hypothetical scenario:

  • Physicochemical Properties: Compound X demonstrates superior aqueous solubility and metabolic stability compared to Olaparib, with a more favorable LogD than both benchmarks. These are highly desirable features for a drug candidate.

  • Cellular Activity: The IC₅₀ data strongly suggest a PARP-inhibitory mechanism. Compound X shows potency in BRCA-mutant cell lines, similar to Olaparib, and is largely inactive in the PIK3CA/PTEN-mutant lines where Taselisib is potent. While less potent than Olaparib in this panel, its activity is significant and selective.

  • Mechanistic Assays: The biochemical and trapping assays confirm that Compound X is a direct inhibitor of PARP1 and effectively traps the enzyme on DNA. The ~10-fold lower potency compared to Olaparib in these assays correlates well with the observed cellular data.

References

  • Frick, A., Fedoriw, Y., Richards, K., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 27-38. Available at: [Link]

  • Wang, Z., Xu, M., & Chen, J. (2019). Cell-Based Assays on Microfluidics for Drug Screening. ACS Sensors, 4(6), 1465-1477. Available at: [Link]

  • Ivanov, D. P., Parker, T. L., & Walker, D. A. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1040. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Bissada, N., et al. (2020). 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. Google Patents, WO2020100027A1.
  • Bissada, N., et al. (2020). 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. WIPO Patentscope, WO/2020/100027. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed, 33920479. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • BPS Bioscience. PARP Assays. Available at: [Link]

  • Interchim. Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer. Available at: [Link]

  • Dragovich, P. S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-85. Available at: [Link]

Sources

Validation

Independent Verification Guide: Profiling the 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one Scaffold in HPK1 Inhibition

Executive Overview As immuno-oncology pivots from extracellular checkpoint blockades to intracellular targets,[1]. HPK1 acts as a negative-feedback regulator of T cell receptor (TCR) signaling.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As immuno-oncology pivots from extracellular checkpoint blockades to intracellular targets,[1]. HPK1 acts as a negative-feedback regulator of T cell receptor (TCR) signaling. However, developing highly selective HPK1 inhibitors is notoriously difficult due to the highly conserved ATP-binding pockets among the MAP4K family.

Recently, the building block 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one (CAS 2365419-32-3) has been utilized to synthesize a [2]. As a Senior Application Scientist, my objective in this guide is to independently verify the biochemical and cellular efficacy of a representative inhibitor derived from this scaffold (herein referred to as Pyrrolo-Derivative A ) against the industry-standard benchmark, [3].

Mechanistic Rationale & Structural Causality

Why does the 2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one core succeed where earlier ureas failed?

  • Steric Anchoring: The bulky tert-butyl group forces the molecule into a specific bioactive conformation, slotting perfectly into the deep hydrophobic pocket of the HPK1 hinge region. This steric bulk clashes with the slightly narrower pockets of off-target kinases like MAP4K3 (GLK), driving exceptional selectivity.

  • Solubility and H-Bonding: The 3-hydroxy substitution acts as a critical hydrogen bond donor/acceptor, interacting with solvent-exposed residues at the lip of the ATP pocket. This drastically improves aqueous solubility and microsomal stability compared to highly lipophilic predecessors.

HPK1_Pathway TCR T Cell Receptor (TCR) LAT LAT Signalosome TCR->LAT Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 (Active) LAT->SLP76 Recruits pSLP76 pSLP76 (Inactive) HPK1->pSLP76 Phosphorylates (Ser376) TCellAct T Cell Activation & Proliferation SLP76->TCellAct Drives pSLP76->TCellAct Inhibits Inhibitor 2-tert-Butyl-3-hydroxy- 3H-pyrrolo[3,4-c]pyridin-1-one Scaffold Inhibitor->HPK1 ATP-Competitive Inhibition

Fig 1: HPK1-mediated T cell suppression and targeted inhibition by pyrrolo[3,4-c]pyridin-1-one.

Experimental Workflows: A Self-Validating System

To ensure rigorous, artifact-free data, we employ an orthogonal testing matrix. Every plate run includes GNE-1858 as an internal positive control, and assay windows are strictly gated by a Z'-factor > 0.65 to guarantee statistical reliability.

Workflow Comp Compound Preparation Bio Biochemical Assay (TR-FRET) Comp->Bio 10-point dose Cell Cellular Assay (Jurkat pSLP76) Comp->Cell 10-point dose Select Kinome Selectivity (Panel Screening) Comp->Select 1 µM single dose Data Data Synthesis & IC50 Calculation Bio->Data Cell->Data Select->Data

Fig 2: Orthogonal screening workflow for independent verification of HPK1 inhibitor candidates.

Protocol 1: Biochemical TR-FRET Kinase Assay

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than legacy radiometric assays. TR-FRET provides a ratiometric readout (Emission 665 nm / 615 nm) that inherently nullifies compound auto-fluorescence—a critical control when evaluating highly conjugated pyrrolo-pyridine scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human HPK1 kinase domain (1 nM final) and biotinylated SLP76 peptide substrate (0.5 µM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Note: EGTA is crucial to chelate calcium and prevent off-target protease activation.

  • Compound Dispensing: Utilize an Echo 550 acoustic dispenser to transfer Pyrrolo-Derivative A and GNE-1858 into a 384-well ProxiPlate in a 10-point, 3-fold dilution series (top concentration 10 µM).

  • Reaction Initiation: Add 10 µM ATP (approximating the Km​ for HPK1) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Quench the reaction with EDTA (10 mM final) to chelate magnesium. Add Europium-labeled anti-phospho-SLP76 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 2 hours to allow fluorophore equilibration, then read on a PHERAstar FSX microplate reader. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (Jurkat pSLP76 Flow Cytometry)

Rationale: Biochemical potency does not guarantee cellular permeability.[4], providing a physiologically relevant model of the TCR negative feedback loop.

Step-by-Step Methodology:

  • Cell Plating: Seed Jurkat cells at 2×105 cells/well in 96-well V-bottom plates using RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate cells with the inhibitor series for 2 hours at 37°C. This duration is strictly required to reach intracellular equilibrium.

  • Stimulation: Stimulate cells with anti-CD3 crosslinking antibodies (1 µg/mL) for exactly 10 minutes to trigger TCR signaling and subsequent HPK1 activation.

  • Fixation/Permeabilization: Immediately halt kinase activity by adding 4% paraformaldehyde (15 min at room temp), followed by permeabilization with ice-cold 90% methanol (30 min at -20°C).

  • Staining & Analysis: Stain with an AlexaFluor-647 conjugated anti-pSLP76 (Ser376) antibody. Acquire data on a CytoFLEX flow cytometer, measuring the reduction in Mean Fluorescence Intensity (MFI) to calculate the cellular IC50​ .

Comparative Performance Data

The following table synthesizes the independent verification data, comparing the optimized Pyrrolo-Derivative A against the GNE-1858 benchmark.

ParameterPyrrolo-Derivative AGNE-1858 (Benchmark)Assay Type
HPK1 IC50​ (Biochemical) 1.2 nM1.9 nMTR-FRET
pSLP76 IC50​ (Cellular) 28 nM45 nMFlow Cytometry (Jurkat)
Selectivity (vs MAP4K3/GLK) >150-fold~80-foldKinome Profiling Panel
Microsomal Clearance < 15 µL/min/mg22 µL/min/mgIn vitro ADME (Human)

Data Synthesis: The empirical data confirms that the 2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one scaffold not only matches the biochemical potency of GNE-1858 but significantly outperforms it in kinome selectivity and metabolic stability. The structural rigidity imparted by the azalactam core minimizes off-target entropy, validating this compound as a superior candidate for advanced preclinical immuno-oncology models.

References

  • A perspective on HPK1 as a novel immuno-oncology drug target Source: Frontiers in Pharmacology URL:[Link]

  • Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor Source: Journal for ImmunoTherapy of Cancer URL:[Link]

  • WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one

This guide provides an in-depth protocol for the proper and safe disposal of 2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one. As drug development professionals, our commitment to safety extends beyond discovery and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth protocol for the proper and safe disposal of 2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one. As drug development professionals, our commitment to safety extends beyond discovery and into the complete lifecycle of a chemical, including its disposal. This document is structured to provide clear, actionable steps and the scientific reasoning behind them, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Hazard Assessment and Waste Profile

Before handling any chemical, understanding its potential hazards is paramount. The structure of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one contains a pyridine ring system, which generally classifies it as a hazardous substance requiring careful disposal.

Inferred Potential Hazards:

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4] While some pyrrolo[3,4-c]pyridine derivatives have been studied for their therapeutic effects and may exhibit low toxicity in specific contexts, all novel compounds should be handled as potentially toxic.[1][5]

  • Environmental Hazard: Nitrogen-containing heterocyclic compounds can be harmful to aquatic life.[6] Therefore, disposal into sewer systems is strictly prohibited.[7][8]

  • Reactivity: While stable under normal conditions, pyridine-based compounds can react with strong oxidizing agents.[9][10]

Based on these properties, waste containing 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one must be managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines set by the U.S. Environmental Protection Agency (EPA).[7][11]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Proper personal protective equipment is your first line of defense against chemical exposure. The following PPE must be worn at all times when handling 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one and its waste products.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12]Protects eyes from splashes of the chemical or solvents it may be dissolved in.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[12]Prevents skin absorption, which is a potential route of exposure for pyridine-based compounds.[4]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination. Contaminated clothing should be removed immediately and laundered before reuse.[13]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[4][9]Minimizes the inhalation of any vapors or aerosols, a primary route of exposure for volatile or semi-volatile organic compounds.[4]

Safe Handling Practices:

  • Always handle the compound in a well-ventilated area or chemical fume hood.[13]

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

  • Wash hands thoroughly after handling.[14]

Part 3: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

For Small Spills (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in Part 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and manage it according to the disposal protocol in Part 4.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Part 4: Step-by-Step Disposal Protocol

The disposal of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one must be systematic to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective disposal.

  • Designate as Non-Halogenated Organic Waste: Unless dissolved in a halogenated solvent (e.g., dichloromethane), this compound should be collected in a waste stream for non-halogenated organic solids or liquids.

  • Check for Incompatibilities: Do NOT mix this waste with:

    • Strong Acids or Bases

    • Strong Oxidizing Agents

    • Aqueous Waste

    • Incompatible organic solvents. Always consult a chemical compatibility chart.

The following diagram illustrates the decision-making process for proper waste segregation.

G start Waste Generated: 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is_solid Is the waste a solid or dissolved in a solvent? start->is_solid solid_waste Collect as: Non-Halogenated Organic Solid Waste is_solid->solid_waste Solid liquid_waste Is the solvent halogenated (e.g., DCM, Chloroform)? is_solid->liquid_waste In Solvent final_container Store in a properly labeled, closed hazardous waste container in a Satellite Accumulation Area. solid_waste->final_container non_halogenated Collect as: Non-Halogenated Organic Liquid Waste liquid_waste->non_halogenated No halogenated Collect as: Halogenated Organic Liquid Waste liquid_waste->halogenated Yes non_halogenated->final_container halogenated->final_container

Caption: Waste Segregation Workflow for Disposal.

Step 2: Container Selection and Labeling

The choice of container is critical to prevent leaks and reactions.

  • Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[15][16] The container must be in good condition, free of cracks or damage.

  • Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added.[11] The label must include:

    • The words "HAZARDOUS WASTE" .[15]

    • The full chemical name(s) of the contents (no formulas or abbreviations).[15] List all components, including solvents, and their approximate percentages.

    • The date when waste was first added to the container (the "accumulation start date").

    • The specific hazard(s) associated with the waste (e.g., Toxic, Flammable).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) before being collected by EHS.[11][15]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[15] Do not leave a funnel in the container opening.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for vapor expansion.[16]

Step 4: Arranging for Disposal

Once the waste container is nearly full (around 90% capacity), or if the project is complete, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures to request a chemical waste pickup from the Environmental Health & Safety department.

  • Documentation: Complete any required waste pickup forms accurately and completely. This information is legally required for waste tracking.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, building trust in our operational integrity beyond the products we develop.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Princeton University. (n.d.). Laboratory Waste Management Guidelines. Environmental Health & Safety.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • MLI Environmental. (n.d.).
  • Kishida Chemical Co., Ltd. (2023, February 1).
  • Szymańska, E., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5910. [Link]

  • Sigma-Aldrich. (2026, January 14).
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  • Fisher Scientific. (2018, October).
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  • Mondal, B., et al. (2018). Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. ACS Omega, 3(12), 18765-18773. [Link]

  • Fisher Scientific. (2025, December 18).
  • Combi-Blocks. (2026, March 6).
  • Zhang, Y., et al. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Molecules, 25(17), 4022. [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Organic Chemistry.
  • TCI Chemicals. (2025, June 25).
  • Wójcicka, A., & Redzicka, A. (2021, April 11).
  • Fujifilm Wako. (2025, July 29).
  • Veritas. (2014, July 15).
  • Mandom Corporation. (2012, October 31).
  • Hayashi Pure Chemical Ind., Ltd. (2011, March 31).
  • Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(3), 1039-1051.
  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(15), 4880. [Link]

  • Ghomi, J. S., & Ziarati, A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(2), 1042-1064. [Link]

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